Ethyl 2-amino-2-ethylhexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-8-10(11,5-2)9(12)13-6-3/h4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPKUWTAGCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655113 | |
| Record name | Ethyl 2-ethylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152802-65-8 | |
| Record name | Ethyl 2-ethylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152802-65-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 2-amino-2-ethylhexanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-2-ethylhexanoate is a non-proteinogenic α,α-disubstituted amino acid ester with potential applications in peptidomimetics and drug design. Its synthesis is not widely documented, necessitating the development of a robust and efficient synthetic pathway. This technical guide outlines two plausible and well-established methodologies for the synthesis of the core amino acid, 2-amino-2-ethylhexanoic acid: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-heptanone. The subsequent esterification to yield the final target compound is also detailed. This document provides comprehensive experimental protocols, a comparative analysis of the synthetic routes, and visualizations of the reaction pathways to aid researchers in the practical synthesis of this compound.
Introduction
α,α-Disubstituted amino acids are of significant interest in medicinal chemistry as their incorporation into peptides can induce conformational constraints, increase metabolic stability, and enhance biological activity. This compound, with its ethyl and butyl substituents on the α-carbon, represents a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a detailed exploration of two classical and reliable methods for the synthesis of its parent amino acid, followed by the final esterification step.
Proposed Synthetic Pathways
The synthesis of this compound can be strategically divided into two main stages:
-
Formation of the α,α-disubstituted amino acid backbone: This is achieved by reacting 3-heptanone, which possesses the required ethyl and butyl groups, via either the Strecker synthesis or the Bucherer-Bergs reaction to produce 2-amino-2-ethylhexanoic acid.
-
Esterification: The resulting amino acid is then esterified with ethanol to yield the target compound, this compound.
Pathway 1: Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[1][2][3]
Step 1: Synthesis of 2-amino-2-ethylhexanenitrile
3-Heptanone is reacted with ammonia and a cyanide source, such as potassium cyanide, to form the intermediate α-aminonitrile.[1]
Step 2: Hydrolysis to 2-amino-2-ethylhexanoic acid
The α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the desired α,α-disubstituted amino acid.[3]
Pathway 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid.[4][5]
Step 1: Synthesis of 5-butyl-5-ethylhydantoin
3-Heptanone is reacted with potassium cyanide and ammonium carbonate to form the cyclic hydantoin intermediate.[4][5]
Step 2: Hydrolysis to 2-amino-2-ethylhexanoic acid
The 5,5-disubstituted hydantoin is subsequently hydrolyzed, usually under strong basic conditions, to give the target amino acid.
Final Step: Fischer Esterification
The final step in the synthesis is the esterification of 2-amino-2-ethylhexanoic acid with ethanol in the presence of an acid catalyst to produce this compound.[6][7]
Experimental Protocols
The following are detailed, representative experimental protocols for each proposed synthetic pathway.
Strecker Synthesis Protocol
Step 1: Synthesis of 2-amino-2-ethylhexanenitrile from 3-Heptanone
-
Reagents:
-
3-Heptanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia (aqueous solution, 28-30%)
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) and potassium cyanide (1.1 equivalents) in aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
3-Heptanone (1.0 equivalent) dissolved in methanol is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.
-
Step 2: Hydrolysis of 2-amino-2-ethylhexanenitrile
-
Reagents:
-
2-amino-2-ethylhexanenitrile (from previous step)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
The crude α-aminonitrile is added to a round-bottom flask containing concentrated hydrochloric acid.
-
The mixture is heated to reflux for 12-24 hours.
-
The reaction mixture is then cooled, and the excess acid is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide).
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
-
Bucherer-Bergs Reaction Protocol
Step 1: Synthesis of 5-butyl-5-ethylhydantoin from 3-Heptanone
-
Reagents:
-
3-Heptanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
-
Procedure:
-
In a pressure vessel, a mixture of 3-heptanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a 1:1 mixture of ethanol and water is prepared.[4]
-
The vessel is sealed and heated to 80-100°C for 12-24 hours.[4]
-
After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to precipitate the hydantoin.[4]
-
The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield pure 5-butyl-5-ethylhydantoin.
-
Step 2: Hydrolysis of 5-butyl-5-ethylhydantoin
-
Reagents:
-
5-butyl-5-ethylhydantoin (from previous step)
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)
-
Sulfuric acid (H₂SO₄) (for use with Ba(OH)₂)
-
-
Procedure:
-
The hydantoin is refluxed in a solution of sodium hydroxide (e.g., 20-30% aqueous solution) for 24-48 hours.
-
Alternatively, the hydantoin can be heated with barium hydroxide in an autoclave.
-
After cooling, the reaction mixture is acidified with hydrochloric acid (if using NaOH) to the isoelectric point to precipitate the amino acid.
-
If barium hydroxide is used, the excess is precipitated as barium sulfate by the addition of sulfuric acid, followed by filtration. The filtrate is then concentrated to crystallize the amino acid.
-
The product, 2-amino-2-ethylhexanoic acid, is collected by filtration and dried.
-
Fischer Esterification Protocol
-
Reagents:
-
2-amino-2-ethylhexanoic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
A suspension of 2-amino-2-ethylhexanoic acid (1.0 equivalent) in absolute ethanol is cooled in an ice bath.
-
Thionyl chloride (1.2 equivalents) is added dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
The reaction mixture is then heated to reflux for 4-8 hours.[6]
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated, and the resulting crude ester is purified by distillation under reduced pressure to yield this compound.
-
Data Presentation
The following tables summarize the key parameters of the proposed synthetic pathways. The yield data is based on typical ranges reported for analogous reactions with aliphatic ketones.
Table 1: Comparison of Strecker and Bucherer-Bergs Pathways for 2-amino-2-ethylhexanoic acid Synthesis
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Material | 3-Heptanone | 3-Heptanone |
| Key Intermediate | 2-amino-2-ethylhexanenitrile | 5-butyl-5-ethylhydantoin |
| Number of Steps | 2 | 2 (can be a one-pot synthesis of hydantoin) |
| Typical Yield (Amino Acid) | 50-70% | 60-80% |
| Reaction Conditions | Step 1: Room temp.; Step 2: Reflux | Step 1: 80-100°C (pressure vessel); Step 2: Reflux |
| Reagents | NH₄Cl, KCN, NH₃, HCl | KCN, (NH₄)₂CO₃, NaOH/Ba(OH)₂ |
| Advantages | Milder conditions for the first step. | Often higher yielding, one-pot for hydantoin. |
| Disadvantages | Handling of cyanide and ammonia. | Requires higher temperatures and pressure for hydantoin formation. |
Table 2: Final Esterification Step
| Parameter | Fischer Esterification |
| Starting Material | 2-amino-2-ethylhexanoic acid |
| Reagents | Ethanol, SOCl₂ or H₂SO₄ |
| Typical Yield | 70-90% |
| Reaction Conditions | Reflux |
| Purification | Distillation |
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Strecker synthesis pathway for 2-amino-2-ethylhexanoic acid.
Caption: Bucherer-Bergs reaction pathway for 2-amino-2-ethylhexanoic acid.
Caption: Fischer esterification of 2-amino-2-ethylhexanoic acid.
Conclusion
This technical guide provides two viable and detailed synthetic pathways for the preparation of this compound, a valuable building block for drug discovery and development. Both the Strecker synthesis and the Bucherer-Bergs reaction offer effective methods for constructing the core α,α-disubstituted amino acid from 3-heptanone. The choice between these pathways may depend on available laboratory equipment (e.g., pressure vessels for the Bucherer-Bergs reaction) and desired reaction conditions. The subsequent Fischer esterification is a standard and efficient method for obtaining the final target compound. The provided experimental protocols and comparative data serve as a comprehensive resource for researchers embarking on the synthesis of this and structurally related compounds.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
physicochemical properties of Ethyl 2-amino-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Ethyl 2-amino-2-ethylhexanoate is a derivative of the amino acid 2-amino-2-ethylhexanoic acid. Its core physicochemical properties are summarized in the table below. This information is crucial for researchers involved in areas such as chemical synthesis, formulation development, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₂ | ECHEMI[1] |
| Molecular Weight | 187.28 g/mol | ECHEMI[1] |
| Boiling Point | 232.8 °C at 760 mmHg | ECHEMI[1] |
| Density | 0.932 g/cm³ | ECHEMI[1] |
| Flash Point | 99.4 °C | ECHEMI[1] |
| Refractive Index | 1.446 | ECHEMI[1] |
| Vapor Pressure | 0.058 mmHg at 25 °C | ECHEMI[1] |
| Computed XLogP3 | 2.1 | ECHEMI |
| Hydrogen Bond Donor Count | 1 | ECHEMI |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the public domain regarding the biological activity and any associated signaling pathways of this compound. While the parent compound, 2-ethylhexanoic acid, has been studied for its effects, these cannot be directly extrapolated to the ethyl ester derivative. Further research is required to elucidate the biological role, if any, of this compound.
Due to the absence of defined experimental workflows or known signaling pathways for this compound, the mandatory visualization requirement using Graphviz cannot be fulfilled at this time.
References
Structural Analysis of Ethyl 2-amino-2-ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 2-amino-2-ethylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic techniques, supplemented with data from closely related analogues, to present a thorough overview of its synthesis, structural properties, and spectroscopic characterization.
Introduction
This compound is a chiral amino acid derivative with a quaternary α-carbon, making it a valuable building block in medicinal chemistry and drug development. The presence of two different alkyl substituents at the α-position imparts unique conformational constraints and metabolic stability to peptides and other molecules incorporating this moiety. This guide details a plausible synthetic route, predicts its spectroscopic signature, and presents structural data based on computational analysis of a close analogue, Ethyl 2-amino-2-ethylbutanoate.
Proposed Synthesis
A viable synthetic pathway to this compound is the malonic ester synthesis, which allows for the sequential introduction of the ethyl and butyl groups to the α-carbon. This is followed by a Curtius rearrangement to install the amino group.
Experimental Protocol (Adapted from Diethyl Ethylmalonate Synthesis)
Step 1: Synthesis of Diethyl Ethyl(butyl)malonate
-
Sodium Ethoxide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Malonate Alkylation (Butyl Group): To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise. After the formation of the sodium salt of diethyl malonate, add 1-bromobutane (1 equivalent) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Second Alkylation (Ethyl Group): Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl iodide or ethyl bromide (1 equivalent). Reflux the mixture until the dialkylated product, diethyl ethyl(butyl)malonate, is formed.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Step 2: Conversion to this compound
-
Hydrolysis: The resulting diethyl ethyl(butyl)malonate is selectively hydrolyzed to the mono-ester by reaction with one equivalent of potassium hydroxide in ethanol.
-
Acid Chloride Formation: The resulting potassium salt is acidified and then treated with thionyl chloride to form the corresponding acid chloride.
-
Curtius Rearrangement: The acid chloride is then reacted with sodium azide to form an acyl azide. Upon gentle heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate.
-
Esterification and Hydrolysis: The isocyanate is trapped with ethanol to form a carbamate, which is then hydrolyzed under acidic conditions to yield the desired product, this compound.
Structural Analysis
The structural properties of this compound are dictated by its functional groups: a primary amine, an ethyl ester, and the alkyl chains at the α-carbon.
Data Presentation
Due to the absence of experimental crystallographic data for this compound, the following table presents computationally derived bond lengths and angles for a closely related analogue, Ethyl 2-amino-2-ethylbutanoate . This data provides a reasonable approximation of the structural parameters of the target molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| Cα | C(O) | 1.54 | ||
| C(O) | O(ester) | 1.35 | ||
| O(ester) | C(ethyl) | 1.45 | ||
| C(O) | O | 1.21 | ||
| Cα | N | 1.47 | ||
| Cα | C(ethyl) | 1.54 | ||
| Cα | C(ethyl) | 1.54 | ||
| Bond Angles | ||||
| C(ethyl) | Cα | C(ethyl) | 110.5 | |
| C(ethyl) | Cα | N | 109.8 | |
| C(ethyl) | Cα | C(O) | 108.7 | |
| N | Cα | C(O) | 109.5 | |
| Cα | C(O) | O(ester) | 111.0 | |
| O | C(O) | O(ester) | 124.0 | |
| C(O) | O(ester) | C(ethyl) | 117.0 |
Note: Data is based on computational modeling of Ethyl 2-amino-2-ethylbutanoate and should be considered as an estimation for this compound.
Spectroscopic Characterization
The structural features of this compound can be elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the ethyl and butyl groups attached to the α-carbon will appear as complex multiplets in the aliphatic region (0.8-1.8 ppm). The two protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 175 ppm. The α-carbon, being quaternary, will appear as a singlet. The carbons of the ethyl ester, ethyl group, and butyl group will have distinct signals in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the primary amine and the ester functional groups.
-
N-H stretching: Two medium intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O stretching: A strong absorption band around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretching: A strong band in the region of 1150-1250 cm⁻¹ for the C-O single bond of the ester.
-
N-H bending: A medium intensity band around 1600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns typical for amino acid esters.
-
Molecular Ion (M⁺): The molecular ion peak should be observed, although it may be of low intensity.
-
Loss of the Ester Group: A prominent fragment corresponding to the loss of the ethoxycarbonyl group (-COOEt) is expected.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage) will lead to the formation of stable iminium ions. The fragmentation pattern will be influenced by the relative stability of the resulting radicals (ethyl vs. butyl).
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the structural analysis of the final product.
Conclusion
This technical guide provides a detailed, albeit partially predictive, structural analysis of this compound. The proposed synthetic route via malonic ester synthesis offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for researchers aiming to synthesize and characterize this and similar α,α-disubstituted amino acid esters. The presented computational data for a close analogue serves as a useful starting point for understanding its three-dimensional structure. Further experimental studies, particularly X-ray crystallography, are warranted to provide definitive structural data and validate the computational models.
Spectroscopic Data for Ethyl 2-amino-2-ethylhexanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-amino-2-ethylhexanoate is a substituted amino acid ester with potential applications in organic synthesis and pharmaceutical development. This document aims to provide a comprehensive guide to its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. However, a thorough search of publicly available scientific databases and literature has revealed a significant lack of experimentally determined spectroscopic data for this specific compound. While the existence of such data is indicated by some chemical suppliers, it is not currently accessible in the public domain.
This guide will therefore outline the expected spectroscopic characteristics based on the compound's structure and provide standardized, detailed methodologies for acquiring this data. This will serve as a foundational resource for researchers who may synthesize or acquire this compound and require protocols for its characterization.
Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables outline the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl ester) | 1.2 - 1.3 | Triplet | ~7.1 |
| -CH₂- (ethyl ester) | 4.1 - 4.2 | Quartet | ~7.1 |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | - |
| -CH₂- (ethyl group on C2) | 1.6 - 1.8 | Quartet | ~7.4 |
| -CH₃ (ethyl group on C2) | 0.8 - 0.9 | Triplet | ~7.4 |
| -(CH₂)₃- (hexyl chain) | 1.2 - 1.5 | Multiplet | - |
| -CH₃ (hexyl chain) | 0.8 - 0.9 | Triplet | ~7.0 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | 175 - 178 |
| C2 (quaternary) | 60 - 65 |
| -O-CH₂- (ethyl ester) | 60 - 62 |
| -CH₂- (ethyl group on C2) | 25 - 30 |
| C3-C6 (hexyl chain) | 22 - 35 |
| -O-CH₂-CH₃ (ethyl ester) | 14 - 15 |
| -CH₂-CH₃ (ethyl group on C2) | 8 - 10 |
| -CH₃ (hexyl chain) | 13 - 14 |
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3400 | Medium, Broad |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Key m/z Fragments for this compound
| m/z | Predicted Fragment |
| 187 | [M]⁺ (Molecular Ion) |
| 114 | [M - CO₂Et]⁺ |
| 88 | [H₂N=C(CH₂CH₃)CO₂Et]⁺ |
Experimental Protocols
The following are detailed, standardized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation and Ionization:
-
Technique: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Acquisition Parameters (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺ and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for synthesis and spectroscopic characterization.
In-Depth Technical Guide: Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of Ethyl 2-amino-2-ethylhexanoate (CAS 152802-65-8). The information is compiled from various scientific and chemical data sources to support research and development activities.
Chemical and Physical Properties
This compound is an alpha-amino acid ester. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds. A summary of its known and predicted physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 152802-65-8 | - |
| Molecular Formula | C₁₀H₂₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 187.28 g/mol | --INVALID-LINK--[1] |
| Density | 0.932 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 232.8 °C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 99.4 °C | --INVALID-LINK--[1] |
| Refractive Index | 1.446 | --INVALID-LINK--[1] |
| Vapor Pressure | 0.058 mmHg at 25°C | --INVALID-LINK--[1] |
Synthesis of this compound
Proposed Synthetic Pathway via Strecker Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][3][4][5] For this compound, the starting material would be 2-ethylhexanal. The general steps are outlined below.
Experimental Workflow: Strecker Synthesis
Caption: Proposed Strecker synthesis workflow.
Detailed Hypothetical Protocol:
-
Formation of the α-aminonitrile: 2-Ethylhexanal is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide or hydrogen cyanide).[5] This reaction forms the intermediate 2-amino-2-ethylheptanenitrile.
-
Hydrolysis to the amino acid: The α-aminonitrile is then subjected to strong acid hydrolysis (e.g., using concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding 2-amino-2-ethylhexanoic acid.[3][5]
-
Esterification: The resulting amino acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to produce the final product, this compound.
Proposed Synthetic Pathway via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone.[6][7][8][9] In this case, the starting material would be 2-hexanone.
Experimental Workflow: Bucherer-Bergs Reaction
Caption: Proposed Bucherer-Bergs synthesis workflow.
Detailed Hypothetical Protocol:
-
Hydantoin formation: 2-Hexanone is reacted with potassium cyanide and ammonium carbonate to form a hydantoin derivative.[6][8]
-
Hydrolysis: The hydantoin is then hydrolyzed (typically under basic or acidic conditions) to yield the corresponding amino acid.
-
Esterification: The resulting amino acid is esterified as described in the Strecker synthesis protocol.
Biological Activity and Potential Applications
Specific studies on the biological activity of this compound are not prominent in the scientific literature. However, the biological roles of related α-amino acid esters and 2-ethylhexanoic acid can provide insights into its potential activities.
α-Amino acid esters are precursors to non-canonical amino acids, which are valuable in the development of therapeutics and for introducing new functionalities into biomolecules.[10] They are also studied for their effects on cell proliferation.[11]
The structurally related compound, 2-ethylhexanoic acid, is a metabolite of the plasticizer di(2-ethylhexyl)phthalate (DEHP).[12] Studies on 2-ethylhexanoic acid have indicated potential immunosuppressive effects, specifically the inhibition of reactive oxygen species (ROS) production in human polymorphonuclear leukocytes.[12] It is plausible that this compound could be hydrolyzed in vivo to 2-amino-2-ethylhexanoic acid, which may share some biological activities with 2-ethylhexanoic acid.
Given the structural similarity to other biologically active amino acid derivatives, potential research areas for this compound could include its role as an enzyme inhibitor, a modulator of cellular signaling pathways, or as a building block for novel peptides and peptidomimetics. However, without direct experimental evidence, these remain speculative.
Signaling Pathway Involvement:
Currently, there is no direct evidence from the reviewed literature to associate this compound with any specific signaling pathway. Further research, such as high-throughput screening or targeted cellular assays, would be necessary to elucidate its mechanism of action and potential involvement in cellular signaling.
A hypothetical workflow for investigating the biological activity of this compound is presented below.
Experimental Workflow: Biological Activity Screening
Caption: Workflow for biological activity screening.
Suppliers
This compound (CAS 152802-65-8) is available from several chemical suppliers, primarily for research and development purposes. A list of potential suppliers is provided in Table 2.
Table 2: Suppliers of this compound
| Supplier | Location |
| BLD Pharm | --INVALID-LINK--[13] |
| Echemi | --INVALID-LINK--[1] |
| ChemicalBook | --INVALID-LINK-- |
Disclaimer: This information is for research and development purposes only. The safety and handling of this chemical should be conducted in accordance with established laboratory safety protocols and information provided in the supplier's Safety Data Sheet (SDS).
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Ethyl 2-amino-2-ethylhexanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-amino-2-ethylhexanoate is an amino acid ester with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for process development, purification, and formulation. This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound and structurally related compounds. Due to the current absence of specific quantitative solubility data for this compound in the public domain, this guide leverages data from analogous compounds to provide valuable insights. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, empowering researchers to generate precise data for their specific needs.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in organic solvents is a critical physicochemical property. It directly influences reaction kinetics, crystallization, purification strategies, and the ultimate formulation of a drug product. The structure of this compound, featuring both a polar amino group and a nonpolar ethylhexanoate chain, suggests a nuanced solubility profile across a range of organic solvents. This guide aims to provide a foundational understanding of its likely solubility behavior and the experimental means to quantify it.
Solubility Data of Analogous Compounds
In the absence of specific experimental data for this compound, the solubility of structurally similar amino acid esters can provide a useful qualitative and semi-quantitative framework. The following table summarizes available solubility data for related compounds in common organic solvents. It is crucial to note that these values are for comparative purposes and the actual solubility of this compound will need to be experimentally determined.
| Compound Name | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Ethyl 3-aminocrotonate | Chloroform | Not Specified | Soluble | [1] |
| Ethyl 3-aminocrotonate | Methanol | Not Specified | Soluble | [1] |
| Methyl 3-aminocrotonate | Chloroform | Not Specified | >500 | [1] |
| Methyl 3-aminocrotonate | Acetone | Not Specified | Soluble | [1] |
| Methyl 3-aminocrotonate | Tetrahydrofuran (THF) | Not Specified | Soluble | [1] |
| Methyl 3-aminocrotonate | Dimethylformamide (DMF) | Not Specified | Soluble | [1] |
General Trends: The solubility of amino acids and their esters tends to decrease with an increase in the hydrophobic character of the solvent. Polar protic solvents like alcohols can interact with the amino and ester groups, while polar aprotic solvents can also be effective. Nonpolar solvents are generally poor solvents for amino acid derivatives.[2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]
Objective
To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.[1]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with tight-sealing caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant and controlled temperature (e.g., 25 °C).[1]
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of dissolved this compound.
-
A calibration curve must be prepared using standard solutions of known concentrations to accurately quantify the compound in the sample.[1]
-
-
Calculation of Solubility:
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
References
Stability and Storage of Ethyl 2-amino-2-ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-2-ethylhexanoate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and purity of this compound throughout its lifecycle, from laboratory research to potential drug development applications. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for comprehending its stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₂ | ECHEMI[1] |
| Molecular Weight | 187.28 g/mol | ECHEMI[1] |
| Boiling Point | 232.8°C at 760 mmHg | ECHEMI[1] |
| Density | 0.932 g/cm³ | ECHEMI[1] |
| Appearance | Likely an oil (based on its use in reactions) | Inferred from procedural descriptions in patents |
| pKa | Not explicitly found, but for the amino group, it is expected to be in the basic range, influencing pH-dependent stability. |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative stability data for this compound is limited in publicly available literature, a stability profile can be constructed based on general knowledge of amino acid esters and related compounds.
General Stability
This compound is noted for its high stability under recommended storage conditions. However, as an amino acid ester, it is susceptible to degradation through several pathways.
pH-Dependent Stability
The pH of the environment is a critical factor for the stability of this compound, particularly in aqueous solutions. The primary degradation pathway influenced by pH is hydrolysis.
-
Acidic Conditions: Under acidic conditions, the ester linkage can undergo hydrolysis, yielding 2-amino-2-ethylhexanoic acid and ethanol.
-
Basic Conditions: In alkaline environments, base-catalyzed hydrolysis of the ester is a significant degradation pathway.[2][3][4] For enzymatic hydrolysis, a pH of 7.5 has been shown to be optimal for activity, while the enzyme itself is most stable at pH 8.[5]
Thermal Stability
Oxidative Stability
The amino group of this compound can be susceptible to oxidation.[9][10][11] The presence of oxidizing agents or exposure to atmospheric oxygen over extended periods can lead to the formation of various degradation products. Mechanisms of amino acid oxidation can involve hydroxylation, nitration, and conversion to carbonyl derivatives.[9][10]
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation of amino acid derivatives.[12] While specific photostability studies on this compound are not available, it is prudent to protect the compound from light to prevent potential degradation.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for amino acid derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C to 5°CShort-term: 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |
| Light | Store in a dark place, in light-resistant containers. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To minimize oxidation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials). | To prevent contamination and exposure to moisture and air. |
| Moisture | Keep in a dry place, protected from humidity. | To prevent hydrolysis. |
Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis, oxidation, and thermal decomposition.
Figure 1: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To thoroughly evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines and can be adapted for this specific compound.[13][14][15][16]
Analytical Methodology
A validated stability-indicating analytical method is crucial for these studies. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is recommended for the separation and quantification of this compound and its degradation products.
Forced Degradation Experimental Workflow
Figure 2: General workflow for forced degradation studies.
Detailed Methodologies
5.3.1. Acid and Base Hydrolysis
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period (e.g., 2 hours).
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples before injection into the HPLC system.
5.3.2. Oxidation
-
Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).
-
Stress Condition: Add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light.
-
Sampling: Withdraw samples at appropriate time intervals.
-
Analysis: Analyze the samples by HPLC.
5.3.3. Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound and heat it in a controlled temperature bath (e.g., 80°C).
-
Sampling: Withdraw solid or solution samples at specified time points.
-
Analysis: Dissolve the solid samples in a suitable solvent before HPLC analysis.
5.3.4. Photostability
-
Procedure: Expose the compound, both in solid form and in solution, to light conditions as specified in ICH guideline Q1B. This includes exposure to a combination of visible and UV light.
-
Control: Keep a parallel set of samples in the dark to serve as controls.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC.
Summary of Stability Data
The following table summarizes the expected stability of this compound under various stress conditions. The extent of degradation is a qualitative prediction and should be confirmed by experimental studies.
| Stress Condition | Expected Stability | Potential Degradants |
| Acidic (0.1 M HCl, 60°C) | Likely to degrade | 2-Amino-2-ethylhexanoic acid, Ethanol |
| Basic (0.1 M NaOH, RT) | Likely to degrade | 2-Amino-2-ethylhexanoic acid, Ethanol |
| Oxidative (3% H₂O₂, RT) | Potentially unstable | Oxidized derivatives (e.g., N-oxides, deaminated species) |
| Thermal (80°C) | May degrade over time | Decomposition products (e.g., smaller molecules, polymers) |
| Photolytic (ICH Q1B) | Potential for degradation | Photodegradation products |
Conclusion
This compound is a relatively stable compound when stored under appropriate conditions. The primary factors influencing its stability are pH, temperature, and exposure to light and oxidizing agents. For critical applications, especially in drug development, it is imperative to conduct thorough stability studies to understand its degradation profile and to establish appropriate storage and handling procedures. The experimental protocols outlined in this guide provide a framework for such investigations, ensuring the quality and integrity of this important chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
- 4. connectsci.au [connectsci.au]
- 5. scribd.com [scribd.com]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Free radical-mediated oxidation of free amino acids and amino acid residues in proteins | Semantic Scholar [semanticscholar.org]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. Photodegradation of new amino acid derivatives suitable for chelating agents in pulp bleaching applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Biological Frontier: A Technical Guide to Substituted Amino Acid Esters in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Substituted amino acid esters represent a versatile and powerful class of compounds with significant potential across a spectrum of therapeutic areas. By chemically linking amino acids to a parent drug molecule via an ester bond, researchers can strategically modify its physicochemical and pharmacokinetic properties. This prodrug approach is a cornerstone of modern drug design, enabling enhanced solubility, improved oral bioavailability, targeted delivery, and reduced off-target toxicity. This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation of these promising molecules, offering detailed protocols and quantitative data to support further research and development.
The Prodrug Principle: Enhancing Therapeutic Potential
The primary application of substituted amino acid esters is in the design of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. Amino acid esters are particularly effective as promoieties due to their ability to leverage endogenous enzymes (esterases) and transport systems.
The logical framework for this strategy is the targeted improvement of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Esterification with an amino acid can increase a drug's water solubility, facilitate its transport across biological membranes via amino acid or peptide transporters (like hPEPT1), and protect it from premature degradation.[1]
Antiviral Activity: The Valacyclovir Case Study
The success of valacyclovir, the L-valyl ester of acyclovir, is a landmark in antiviral prodrug development. Acyclovir itself has poor oral bioavailability (~10-20%). The addition of the valine ester moiety significantly enhances its absorption, achieving a bioavailability of about 55%.[2]
Mechanism of Action
Valacyclovir is not active in its ester form. Following oral administration, it is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[3] Acyclovir is then selectively taken up by virus-infected cells and converted to its active triphosphate form by a viral-encoded enzyme, thymidine kinase (TK). Acyclovir triphosphate competitively inhibits the viral DNA polymerase, gets incorporated into the growing viral DNA chain, and acts as a chain terminator, thus halting viral replication.[3]
Quantitative Data: Pharmacokinetics
The esterification of acyclovir with amino acids leads to significant improvements in key pharmacokinetic parameters.
| Compound | Parent Drug | Amino Acid Ester | Cmax (µM) | Tmax (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |
| Acyclovir (ACV) | - | - | 2.6 ± 0.9 | 1.5 ± 0.5 | 7.9 ± 2.6 | ~15-30% | [4] |
| Valacyclovir | ACV | L-Valine | 25.9 ± 9.3 | 1.7 ± 0.4 | 40.5 ± 11.2 | ~54% | [2][4] |
| L-Serine-ACV | ACV | L-Serine | 39 ± 22 | 1.4 ± 0.5 | 38.5 ± 14.9 | - | [4] |
| L-Isoleucine-ACV | ACV | L-Isoleucine | 10.6 ± 3.4 | 1.6 ± 0.5 | 22.8 ± 7.9 | - | [4] |
| Famciclovir | Penciclovir | Diacetyl-6-deoxy | - | - | - | ~77% | [5] |
Anticancer Activity: Targeting Tumors with Prodrugs
Amino acid esters are also being explored to improve the delivery and efficacy of potent but poorly soluble anticancer agents like camptothecin and paclitaxel.
Camptothecin (CPT) Esters
CPT is a potent topoisomerase I inhibitor, but its clinical use is hampered by poor water solubility and the instability of its active lactone ring.[4] Esterification at the 20-hydroxyl position with amino acids can improve solubility and stabilize the molecule until it reaches the tumor environment, where it can be hydrolyzed back to the active form.[4]
Paclitaxel (PTX) Esters
Paclitaxel is a cornerstone of chemotherapy, but it also suffers from low aqueous solubility. Lipoamino acid (LAA) conjugates of paclitaxel have been synthesized to increase drug accumulation in tumor cells by enhancing passive membrane permeation and potentially bypassing multidrug resistance efflux pumps.[6]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Paclitaxel | SK-BR-3 | Breast (HER2+) | 4.8 ± 0.9 | [8][9] |
| Paclitaxel | MDA-MB-231 | Breast (Triple Negative) | 3.1 ± 0.4 | [8][9] |
| Paclitaxel | T-47D | Breast (Luminal A) | 2.7 ± 0.3 | [8][9] |
| Paclitaxel | MCF-7 | Breast | 7.5 | [10] |
| FA-P7-PTX | MCF-7/PTX | Breast (PTX-Resistant) | 2920 ± 200 | [11] |
| CPT-Glycinate | A549 | Human Lung Carcinoma | 110 ± 20 | [4] |
| CPT-Alaninate | A549 | Human Lung Carcinoma | 200 ± 50 | [4] |
| CPT-Norvalinate | A549 | Human Lung Carcinoma | 280 ± 50 | [4] |
| α-Tocopherol-N-Boc-L-Proline Ester | MDA-MB-231 | Breast (Multi-drug Resistant) | 9200 | [12] |
| α-Tocopherol-N-Boc-Glycine Ester | MCF-7 | Breast | 8600 | [12] |
Neuroprotective Activity: Modulating NMDA Receptor Signaling
While not a classical amino acid ester, Memantine is an amino-adamantane derivative that acts as an uncompetitive NMDA receptor antagonist. Its mechanism provides a compelling example of how amino acid-related structures can modulate complex signaling pathways relevant to neuroprotection.[13] Glutamate excitotoxicity, mediated by the overactivation of NMDA receptors, is a key pathological process in neurodegenerative diseases like Alzheimer's.[14] Memantine preferentially blocks excessive NMDA receptor activity, which is associated with pathology, while sparing normal synaptic function.[15] This modulation has downstream effects on cell survival and autophagy pathways.
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Esters
The synthesis of N-benzoyl amino esters has yielded compounds with notable antifungal activity. By modifying the amino acid side chain and the substituents on the benzoyl ring, the potency against fungi like Aspergillus fumigatus and Fusarium temperatum can be modulated.
| Compound ID | Amino Acid | Benzoyl Substituent | % Inhibition vs. A. fumigatus (100 µg/mL) | % Inhibition vs. F. temperatum (100 µg/mL) | Reference |
| 7 | L-Valine | 2,4,6-Trimethyl | 78.2 | 75.8 | [16] |
| 13 | L-Tryptophan | 4-Methyl | 65.7 | 78.5 | [16] |
| 5 | D-Valine | Unsubstituted | 68.5 | 70.3 | [16] |
| 10 | L-Tryptophan | 2-Hydroxy | 55.4 | 68.7 | [16] |
Anti-inflammatory Prodrugs
Ester and amide prodrugs of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like ibuprofen have been synthesized to reduce their primary side effect: gastrointestinal toxicity. By masking the free carboxylic acid group responsible for direct mucosal irritation, these prodrugs can pass through the stomach intact and release the active drug upon absorption.[5][13]
Experimental Protocols
Synthesis of N-Benzoyl Amino Esters
This protocol provides a general two-step procedure for the synthesis of N-benzoyl amino esters from commercially available amino acids.
Step 1: Amino Acid Esterification
-
Dissolve the desired amino acid (1 mmol) in methanol (5 mL).
-
Add trimethylsilyl chloride (TMSCl) (2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Evaporate the solvent under reduced pressure. The resulting amino acid methyl ester hydrochloride is used in the next step without further purification.[17]
Step 2: N-Benzoylation
-
Prepare a solution of the α-aminoester from Step 1 (1 mmol), the desired benzoic acid derivative (1 mmol), 4-dimethylaminopyridine (DMAP) (0.1 mmol), and triethylamine (2 mmol) in dichloromethane (CH₂Cl₂) (10 mL).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with CH₂Cl₂ (20 mL) and wash with saturated ammonium chloride (NH₄Cl) solution, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure N-benzoyl amino ester.[17]
In Vitro Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.
Detailed Protocol:
-
Cell Preparation: Seed susceptible host cells (e.g., Vero cells) into 6-well plates to achieve a confluent monolayer on the day of infection (typically 2 x 10⁵ cells/well). Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[18]
-
Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cell culture medium to achieve final concentrations spanning a desired range. Include a "no drug" virus control.[8]
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.[18]
-
Treatment and Overlay: After the adsorption period, remove the viral inoculum. Overlay the cell monolayers with 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose) that includes the respective serial dilutions of the test compound.[18]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, or until distinct plaques are visible in the virus control wells.[18]
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with a 4% formaldehyde solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with a 0.5% crystal violet solution for 15-20 minutes.[18]
-
Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[8]
In Vitro Caco-2 Permeability Assay
This assay is the industry standard for predicting the oral absorption of drug candidates. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer resembling the intestinal epithelium.[19]
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in flasks. Seed cells at a density of 2.6 × 10⁵ cells/cm² onto polycarbonate filter inserts in Transwell® plates. Culture for 21-25 days to allow for the formation of a differentiated, polarized monolayer with tight junctions.[19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values above a predetermined threshold indicate a confluent and intact monolayer suitable for the assay.[20]
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution, containing the test compound at a known concentration (C₀), to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[20]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.[21]
-
-
In Vivo Human Tumor Xenograft Model
This protocol describes a standard subcutaneous xenograft model in mice to evaluate the anticancer efficacy of a test compound.[22]
Detailed Protocol:
-
Cell Preparation: Harvest the desired human cancer cells (e.g., A549, MCF-7) from culture. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at a concentration of approximately 1 x 10⁷ cells/mL in PBS or a mixture of PBS and Matrigel®.[20]
-
Tumor Implantation: Use immunocompromised mice (e.g., athymic nude or SCID mice). Anesthetize the mouse and subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the flank.[20]
-
Tumor Growth and Randomization: Monitor the mice daily. Measure tumor dimensions with calipers 2-3 times per week. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control).[20]
-
Treatment: Administer the test compound and control agents according to the experimental design (e.g., daily oral gavage, intraperitoneal injection). Dosing is typically based on the animal's body weight.[20]
-
Monitoring Efficacy and Toxicity:
-
Continue to measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated as (Length x Width²) / 2.
-
Observe animals daily for any clinical signs of toxicity (e.g., changes in behavior, weight loss >20%).
-
-
Study Endpoint and Analysis: Terminate the study when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis). Compare the average tumor growth between the treated and control groups to determine the compound's efficacy.[20]
This guide provides a foundational understanding of the potential and evaluation of substituted amino acid esters. The versatility of this chemical modification strategy ensures its continued relevance in the pursuit of safer and more effective therapeutics across a wide range of diseases.
References
- 1. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 14. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ijpbs.com [ijpbs.com]
- 18. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 20. benchchem.com [benchchem.com]
- 21. Memantine - Wikipedia [en.wikipedia.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Use of Ethyl 2-Amino-2-Ethylhexanoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-2-ethylhexanoate is a non-proteinogenic α,α-disubstituted amino acid ester. This class of compounds is of significant interest in medicinal chemistry and drug development due to the conformational constraints they impose on peptides, leading to enhanced metabolic stability and defined secondary structures. The presence of a quaternary stereocenter at the α-position makes their stereoselective synthesis a challenging yet crucial endeavor. These application notes provide a comprehensive overview of the potential use of this compound as a chiral building block in asymmetric synthesis, drawing upon established methodologies for structurally related compounds.
Note: Extensive literature searches did not yield specific examples of this compound being used as a primary chiral auxiliary or substrate in published asymmetric synthesis protocols. Therefore, the following application notes are based on well-established principles and protocols for the asymmetric synthesis of other α,α-disubstituted amino acids. The quantitative data presented is hypothetical and serves to illustrate the expected outcomes of such reactions.
Core Application: Diastereoselective Alkylation for the Synthesis of Novel α,α-Disubstituted Amino Acids
A primary application of a chiral derivative of this compound is in diastereoselective alkylation reactions. By converting the amino group into a chiral Schiff base or incorporating it into a chiral auxiliary system, the resulting enolate can be alkylated with high stereocontrol. This approach allows for the introduction of a second, different substituent at the α-position, leading to a variety of novel, enantiomerically enriched α,α-disubstituted amino acids.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data for the diastereoselective alkylation of a chiral imine derived from this compound with various electrophiles.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | Ethyl 2-amino-2-benzyl-2-ethylhexanoate | 95:5 | 85 |
| 2 | Methyl iodide | Ethyl 2-amino-2-ethyl-2-methylhexanoate | 92:8 | 90 |
| 3 | Allyl bromide | Ethyl 2-amino-2-allyl-2-ethylhexanoate | 90:10 | 82 |
| 4 | Propargyl bromide | Ethyl 2-amino-2-ethyl-2-propargylhexanoate | 88:12 | 78 |
Experimental Protocols
The following are detailed, generalized protocols that could be adapted for the use of this compound in asymmetric synthesis.
Protocol 1: Synthesis of a Chiral Schiff Base Intermediate
This protocol describes the formation of a chiral imine from this compound and a chiral aldehyde or ketone, a common strategy to introduce stereocontrol.
Materials:
-
This compound
-
(R)-(+)-Camphor or other suitable chiral aldehyde/ketone
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and the chiral aldehyde/ketone (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude chiral Schiff base can be used in the next step without further purification, or purified by column chromatography on silica gel if necessary.
Protocol 2: Diastereoselective Alkylation of the Chiral Schiff Base
This protocol outlines the diastereoselective alkylation of the chiral imine to introduce a new substituent at the α-position.
Materials:
-
Chiral Schiff base from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve the chiral Schiff base (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the Chiral Auxiliary and Isolation of the α,α-Disubstituted Amino Acid
This protocol describes the removal of the chiral auxiliary to yield the free α,α-disubstituted amino acid.
Materials:
-
Alkylated Schiff base from Protocol 2
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the purified alkylated Schiff base in 1 M HCl.
-
Stir the mixture vigorously at room temperature for 24 hours to effect hydrolysis.
-
Wash the aqueous solution with dichloromethane to remove the chiral auxiliary.
-
Apply the aqueous layer to a column of Dowex 50WX8 resin.
-
Wash the resin with water to remove any remaining impurities.
-
Elute the amino acid from the resin using aqueous ammonia.
-
Concentrate the eluate under reduced pressure to obtain the desired α,α-disubstituted amino acid.
-
The enantiomeric excess (ee%) of the final product can be determined by chiral HPLC analysis after derivatization.
Visualizations
Caption: General workflow for the asymmetric synthesis of α,α-disubstituted amino acids.
Caption: Logical relationship of stereochemical control in asymmetric alkylation.
Application Notes and Protocols: Ethyl 2-Amino-2-ethylhexanoate as a Chiral Auxiliary in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of ethyl 2-amino-2-ethylhexanoate being used as a chiral auxiliary in published research. The following application notes and protocols are therefore hypothetical and constructed based on the known reactivity of structurally similar chiral auxiliaries, particularly those derived from amino acids and amino alcohols. These notes are intended to serve as a guide for the potential application of this compound in asymmetric synthesis.
Introduction to this compound as a Potential Chiral Auxiliary
This compound, a chiral α,α-disubstituted amino acid ester, possesses key structural features that suggest its potential as a chiral auxiliary in asymmetric synthesis. The presence of a stereogenic center at the α-carbon, along with the amino and ester functionalities, allows for its temporary incorporation into a prochiral substrate to direct stereoselective transformations.
The ethyl group at the α-position could provide the necessary steric bulk to effectively shield one face of a reactive intermediate, such as an enolate, leading to high diastereoselectivity in reactions like alkylations and aldol additions. The amino group can be acylated to attach the auxiliary to a substrate, and the ester group provides a handle for subsequent transformations or cleavage.
This document outlines the hypothetical application of (S)-ethyl 2-amino-2-ethylhexanoate in two key asymmetric transformations: diastereoselective enolate alkylation and diastereoselective aldol reactions.
Hypothetical Application I: Diastereoselective Enolate Alkylation
The primary application of a chiral auxiliary in enolate alkylation is to control the stereochemistry of the newly formed C-C bond. By attaching the chiral auxiliary to a carboxylic acid derivative, a chiral enolate is formed upon deprotonation. The steric environment created by the auxiliary directs the approach of an electrophile to one face of the enolate, resulting in a diastereomerically enriched product. Subsequent removal of the auxiliary yields an enantiomerically enriched α-substituted carboxylic acid derivative.
Step 1: Synthesis of the N-Acyl Auxiliary
-
To a solution of (S)-ethyl 2-amino-2-ethylhexanoate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with DCM.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-propionyl derivative.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) and stir for 1 hour to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography to obtain the alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
The combined organic layers are dried over MgSO4, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.
| Entry | Electrophile (R-X) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | THF | -78 | 92 | 95:5 |
| 2 | BnBr | THF | -78 | 88 | >98:2 |
| 3 | Allyl-Br | THF | -78 | 85 | 97:3 |
| 4 | EtI | THF/HMPA | -78 | 90 | 96:4 |
Hypothetical Application II: Diastereoselective Aldol Reaction
In asymmetric aldol reactions, the chiral auxiliary directs the facial selectivity of the enolate addition to an aldehyde. The formation of a rigid, chelated transition state, often involving a Lewis acid like boron or titanium, is key to achieving high diastereoselectivity. This allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.
Step 1: Formation of the Boron Enolate and Aldol Addition
-
Dissolve the N-propionyl auxiliary (1.0 eq, from section 2.2) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (Bu₂BOTf) (1.1 eq) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add isovaleraldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% aqueous H₂O₂. Stir vigorously for 1 hour.
-
Extract the mixture with DCM, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.
-
Concentrate under reduced pressure and purify by column chromatography to obtain the aldol adduct.
Step 2: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 eq) and stir for 4 hours.
-
Carefully quench the reaction with 1 M NaOH.
-
Extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the β-hydroxy alcohol product.
| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isovaleraldehyde | Bu₂BOTf | 90 | >99:1 |
| 2 | Benzaldehyde | Bu₂BOTf | 85 | 98:2 |
| 3 | Acetaldehyde | TiCl₄ | 82 | 95:5 (anti) |
| 4 | Cyclohexanecarboxaldehyde | Bu₂BOTf | 88 | >99:1 |
Conclusion
While there is no direct literature precedent, the structural characteristics of this compound make it a plausible candidate for a chiral auxiliary in asymmetric synthesis. The hypothetical protocols and data presented here for diastereoselective alkylation and aldol reactions are based on well-established methodologies for similar chiral auxiliaries.[1] Experimental validation would be necessary to determine the actual effectiveness, diastereoselectivity, and substrate scope of this compound as a chiral auxiliary. Key factors to investigate would include the efficiency of auxiliary attachment and removal, the level of stereochemical control, and the ease of recovery and recycling of the auxiliary.
References
Applications of 2-Ethylhexanoic Acid Derivatives in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Ethylhexanoic acid (2-EHA), a branched-chain carboxylic acid, and its derivatives are versatile compounds widely employed in various fields of chemical synthesis. Their unique properties, such as high solubility in nonpolar solvents and the ability to form stable metal complexes, make them indispensable in catalysis, polymer science, materials science, and pharmaceutical development.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of 2-ethylhexanoic acid derivatives in key synthetic applications.
Catalysis
Metal salts of 2-ethylhexanoic acid are prominent catalysts in a range of organic reactions and polymerizations. Their lipophilic nature ensures good solubility in organic reaction media.[2]
Ring-Opening Polymerization (ROP) of Lactide using Tin(II) 2-Ethylhexanoate
Tin(II) 2-ethylhexanoate, often referred to as stannous octoate (Sn(Oct)₂), is the most widely used catalyst for the industrial production of poly(lactic acid) (PLA), a biodegradable and biocompatible polyester.[5][6][7] It facilitates the ring-opening polymerization of lactide, the cyclic dimer of lactic acid, to produce high molecular weight PLA.[8]
Mechanism of Action: The polymerization is believed to proceed via a coordination-insertion mechanism. The tin catalyst activates the lactide monomer, making it susceptible to nucleophilic attack by an alcohol initiator or the growing polymer chain.[5][9][10]
Quantitative Data:
| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Sn(Oct)₂ / Benzyl Alcohol | 100 | 180 | 2 | >95 | 15,000 | 1.5 | [11] |
| Sn(Oct)₂ / 1-Dodecanol | 200 | 130 | 1 | ~70 | 160,000 | - | [12] |
| Neat Sn(Oct)₂ | 8000/1 (M/C) | 180 | - | - | up to 178,000 | - | [13] |
Experimental Protocol: Bulk Polymerization of L-Lactide [7][11]
-
Preparation: L-lactide is purified by recrystallization from dry toluene and dried under vacuum. All glassware is flame-dried and cooled under a stream of dry argon.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of L-lactide.
-
Initiator and Catalyst Addition: If an alcohol initiator (e.g., benzyl alcohol) is used, it is added to the molten lactide. The catalyst, tin(II) 2-ethylhexanoate (as a solution in dry toluene), is then injected into the reaction mixture under an inert atmosphere.
-
Polymerization: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 150-180°C) and stirred.
-
Termination and Purification: After the desired time, the reaction is cooled to room temperature. The resulting solid polymer is dissolved in dichloromethane (CH₂Cl₂) and precipitated into cold methanol.
-
Drying: The purified poly(L-lactide) is collected by filtration and dried in a vacuum oven at room temperature until a constant weight is achieved.
Logical Relationship: ROP of Lactide
Caption: Mechanism of Tin(II) 2-Ethylhexanoate Catalyzed ROP of Lactide.
Oxidation Reactions using Cobalt(II) 2-Ethylhexanoate
Cobalt(II) 2-ethylhexanoate is a highly effective catalyst for oxidation reactions, most notably as a "drier" in paints and varnishes, where it accelerates the oxidative cross-linking of drying oils.[13] It is also used as a catalyst for the oxidation of hydrocarbons.
Quantitative Data: Oxidation of Ethylbenzene
| Catalyst | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |
| Co/N-CFF@TiO₂-SiO₂ | Ethylbenzene | O₂ (20 bar) | 130 | 12 | 25 | 88 | [14] |
| CoOₓ/SC-10-in situ | Ethylbenzene | H₂O₂ | 80 | 8 | 84.1 | 81.3 | [15] |
Experimental Protocol: Aerobic Oxidation of Cumene [16][17]
-
Reaction Setup: A glass-lined autoclave equipped with a magnetic stirrer, gas inlet, and sampling port is charged with cumene and cobalt(II) 2-ethylhexanoate catalyst.
-
Reaction Conditions: The reactor is pressurized with air or pure oxygen to the desired pressure. The mixture is then heated to the reaction temperature (e.g., 100-130°C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cumene and the selectivity for cumene hydroperoxide and other products like acetophenone and 2-phenyl-2-propanol.
-
Work-up: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture can be purified by distillation.
Cyclopropanation using Rhodium(II) Octanoate
Rhodium(II) carboxylates, including rhodium(II) octanoate (a close analog of the 2-ethylhexanoate), are powerful catalysts for the cyclopropanation of alkenes with diazo compounds.[18][19] These reactions are often highly stereoselective.
Quantitative Data: Cyclopropanation of Styrene
| Catalyst | Diazo Compound | Alkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | - | - | - | [1] |
| Rh₂(S-DOSP)₄ | Methyl p-tolyldiazoacetate | Styrene | 59 | >97:3 | 77 | [20] |
| Rh-CP | Donor/acceptor diazoalkane | Styrene | 92 | high | - | [21] |
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene [1]
-
Reaction Setup: A solution of styrene in a dry solvent (e.g., dichloromethane or pentane) is prepared in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: The rhodium(II) carboxylate catalyst (e.g., Rh₂(octanoate)₄) is added to the stirred solution.
-
Diazo Compound Addition: Ethyl diazoacetate is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-25°C). The addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC to observe the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the cyclopropane product.
Logical Relationship: Catalytic Cycle of Cyclopropanation
Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.
Polymers and Coatings
Derivatives of 2-ethylhexanoic acid are key components in the polymer and coatings industry, serving as plasticizers and building blocks for resins.[4][22]
Plasticizers for Polyvinyl Chloride (PVC)
Esters of 2-ethylhexanoic acid, such as di(2-ethylhexyl) adipate (DEHA) and other dicarboxylate esters, are used as primary plasticizers for PVC to impart flexibility. Their performance is often compared to that of phthalate-based plasticizers.[19][23][24]
Quantitative Data: Performance of PVC Plasticizers (50 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Migration Loss (%) | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | 13.19 | 247 | ~80 | Variable | [25] |
| Di(2-ethylhexyl) terephthalate (DEHT) | 13.19 | 247 | ~82 | Lower than DEHP | [25] |
| Di(2-ethylhexyl) adipate (DEHA) | - | - | ~75 | Higher than DEHP | [19] |
| Bio-based Oligoesters | 15-20 | 250-350 | 80-90 | Low | [19] |
Experimental Protocol: Evaluation of Plasticizer Performance [19]
-
PVC Blend Preparation: PVC resin, the plasticizer (e.g., 50 parts per hundred of resin, phr), and a thermal stabilizer are mixed in a two-roll mill at a set temperature (e.g., 160-170°C) until a homogeneous sheet is formed.
-
Specimen Preparation: The milled sheets are pressed into plaques of a specific thickness using a hydraulic press at a defined temperature and pressure. Standardized test specimens (e.g., dumbbell shapes for tensile testing) are cut from the plaques.
-
Mechanical Testing: Tensile strength and elongation at break are measured using a universal testing machine according to standard methods (e.g., ASTM D638). Hardness is measured using a durometer (Shore A scale).
-
Migration Resistance Test: The weight loss of a plasticized PVC sample is measured after immersion in a specific solvent (e.g., hexane or olive oil) for a defined period at a set temperature. The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the PVC matrix.
Corrosion Inhibition
2-Ethylhexanoic acid and its salts are effective corrosion inhibitors, particularly in automotive coolants and lubricants, where they protect metal surfaces from degradation.[3][26]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS) [27][28][29]
-
Electrode Preparation: Mild steel coupons are polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The electrodes are immersed in the corrosive medium (e.g., 1 M HCl) with and without the addition of various concentrations of the 2-EHA-based inhibitor.
-
EIS Measurement: After the open-circuit potential has stabilized, an AC voltage of small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as a Nyquist plot. The charge transfer resistance (Rct) is determined by fitting the data to an equivalent circuit model. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Experimental Workflow: Corrosion Inhibition Evaluation
Caption: Workflow for Evaluating Corrosion Inhibitor Performance via EIS.
Drug Development
2-Ethylhexanoic acid can be incorporated into the structure of active pharmaceutical ingredients (APIs) to modify their physicochemical properties, such as lipophilicity, which can in turn affect their bioavailability and metabolic stability.[2] A common strategy is the formation of ester prodrugs to mask polar functional groups.[30]
Experimental Protocol: General Synthesis of an Ibuprofen Ester Prodrug [26][31]
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen in a suitable solvent such as dichloromethane.
-
Reagent Addition: Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Alcohol Addition: Add the desired alcohol (e.g., a 2-ethylhexanol derivative) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, which can be monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester prodrug.
Materials Science: Precursors for Metal Oxides and Modulators in MOF Synthesis
Precursors for Metal Oxide Nanocrystals
Metal 2-ethylhexanoates are convenient precursors for the synthesis of metal oxide nanocrystals through thermal decomposition in high-boiling solvents.[1][2][32][33]
Experimental Protocol: Synthesis of CoO Nanooctahedra [32]
-
Preparation: Dissolve cobalt(II) 2-ethylhexanoate in oleylamine in a glass vial.
-
Solvothermal Reaction: Place the vial in a steel autoclave and heat it to 250°C in a muffle furnace. Maintain this temperature for 2 hours.
-
Product Isolation: After cooling, extract the product with methanol, wash with acetone, and dry at 90°C to obtain a dark-brownish powder of CoO nanooctahedra.
Modulators in Metal-Organic Framework (MOF) Synthesis
While not typically used as the primary organic linker due to its monofunctional nature, 2-ethylhexanoic acid can be employed as a modulator in the synthesis of MOFs, such as the zirconium-based UiO-66. Modulators compete with the linker for coordination to the metal clusters, slowing down the framework assembly and leading to more crystalline materials with fewer defects.[34][35][36]
Logical Relationship: Role of Modulators in MOF Synthesis
Caption: Role of Modulators in MOF Synthesis.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ETD | In Situ Kinetic Studies on Rhodium (II) Carboxylate Catalysts with Cyclopropanation Reactions | ID: mw22v6330 | Emory Theses and Dissertations [etd.library.emory.edu]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS OF HIGH-MOLECULAR-WEIGHT POLY(L-LACTIDE) INITIATED WITH TIN 2-ETHYLHEXANOATE | Semantic Scholar [semanticscholar.org]
- 9. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 10. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Catalysis of Cumene Oxidation by 2-Ethylhexanoates of the 12 Group of Metals: Experiment and Quantum Chemical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Unlocking catalytic potential: a rhodium( ii )-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01386G [pubs.rsc.org]
- 22. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hallstarindustrial.com [hallstarindustrial.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. staff.najah.edu [staff.najah.edu]
- 27. ijcsi.pro [ijcsi.pro]
- 28. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 29. jmaterenvironsci.com [jmaterenvironsci.com]
- 30. Synthesis and evaluation of mutual prodrugs of ibuprofen with menthol, thymol and eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. Metal 2-ethylhexanoates and related compounds as useful precursors in materials science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 35. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 36. Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid… [ouci.dntb.gov.ua]
Synthesis of N-Protected α-Amino Acids via Morpholinone Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-protected α-amino acids utilizing morpholine-2,5-dione intermediates. This method offers a pathway for the temporary protection and activation of α-amino acids, which can be valuable in various synthetic applications, including peptide synthesis and the development of novel amino acid derivatives. The protocol is divided into two main stages: the synthesis of N-protected morpholine-2,5-diones from precursor α-amino acids and the subsequent hydrolytic ring-opening to yield the desired N-protected α-amino acid.
Introduction
Morpholine-2,5-diones (MDs), which are cyclic depsipeptides, serve as versatile building blocks in organic synthesis. Their preparation from readily available α-amino acids makes them attractive intermediates. The morpholinone ring system can be viewed as a protected and activated form of an amino acid. The N-acyl group provides protection for the amine functionality, while the cyclic ester and amide bonds are susceptible to hydrolysis, allowing for the controlled release of the N-protected α-amino acid. This protocol outlines a robust method for both the formation of these heterocyclic intermediates and their subsequent conversion to N-protected α-amino acids.
Overall Workflow
The synthesis of N-protected α-amino acids via morpholinone intermediates follows a three-step process:
-
N-Acylation of the starting α-amino acid: The amino group of the α-amino acid is first acylated with an α-haloacetyl halide to form an N-(α-haloacyl)-α-amino acid.
-
Intramolecular Cyclization: The resulting N-(α-haloacyl)-α-amino acid undergoes intramolecular cyclization to form the morpholine-2,5-dione.
-
Hydrolytic Ring-Opening: The N-protected morpholine-2,5-dione is hydrolyzed to yield the final N-protected α-amino acid.
The Crucial Role of Amino Acid Esters in the Synthesis of Perhydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perhydroisoquinolines, a class of saturated nitrogen-containing heterocyclic compounds, form the core scaffold of numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities. The stereoselective synthesis of these complex molecules is a significant focus in medicinal chemistry and drug development. Amino acid esters have emerged as versatile and indispensable building blocks in the construction of the perhydroisoquinoline framework, primarily through the celebrated Pictet-Spengler reaction. This powerful carbon-carbon bond-forming reaction allows for the direct synthesis of tetrahydroisoquinolines and, by extension, their fully saturated perhydroisoquinoline analogues, often with a high degree of stereocontrol originating from the inherent chirality of the starting amino acid.
These application notes provide a comprehensive overview of the utility of amino acid esters in perhydroisoquinoline synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.
The Pictet-Spengler Reaction: A Gateway to Perhydroisoquinolines
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline.[1] When amino acids such as tryptophan, phenylalanine, or tyrosine are utilized as the starting material for the β-arylethylamine component, their ester derivatives are often preferred to enhance solubility and reactivity. The ester group can be readily hydrolyzed in later synthetic steps if the corresponding carboxylic acid is desired.
A key advantage of using chiral amino acid esters is the potential for diastereoselective cyclization, leading to the formation of specific stereoisomers of the perhydroisoquinoline product. This stereocontrol is critical for the synthesis of biologically active molecules where specific stereochemistry is often a prerequisite for therapeutic efficacy.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tetrahydro-β-carboline-3-carboxylates from L-Tryptophan Methyl Ester
This protocol describes a general procedure for the Pictet-Spengler reaction between L-tryptophan methyl ester and various aldehydes to yield diastereomeric mixtures of cis- and trans-tetrahydro-β-carboline-3-carboxylates.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Solvent (e.g., methanol, acetonitrile, nitromethane)
-
Acid catalyst (e.g., ammonium chloride, trifluoroacetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a solution of L-tryptophan methyl ester hydrochloride (1.0 eq) in the chosen solvent, add the aldehyde (1.1-1.2 eq) and the acid catalyst (e.g., NH4Cl, 1.0 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the diastereomers.
-
Characterization: Characterize the purified products by NMR spectroscopy and mass spectrometry to confirm their structure and determine the diastereomeric ratio.
Quantitative Data Summary
The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on the substrates and reaction conditions. Below are tables summarizing representative quantitative data.
Table 1: Diastereoselective Pictet-Spengler Reaction of Tryptophan Methyl Ester with Various Aldehydes
| Entry | Aldehyde | Catalyst/Solvent | Time (h) | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Benzaldehyde | NH4Cl / MeOH | 12 | Reflux | 85 | 70:30 | [2] |
| 2 | Isobutyraldehyde | TFA / CH2Cl2 | 5 | RT | 92 | 80:20 | |
| 3 | Piperonal | Benzoic Acid / AcOH | - | - | - | 92:8 | [3] |
| 4 | Piperonal | HCl / MeNO2 or MeCN | - | - | - | 99:1 | [3] |
| 5 | N-Boc-indole-3-carbaldehyde | HCOOH | 72 | RT | Good | Mixture | [4] |
Table 2: Pictet-Spengler Reaction of Phenylalanine and Tyrosine Derivatives
| Entry | Amino Acid Derivative | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | L-Phenylalanine | Formaldehyde | HBr, 85 °C, 8h | 85 | 98.7:0.4 (L:D) | [5] |
| 2 | L-DOPA methyl ester | N-Boc-indole-3-carbaldehyde | - | Good | Mixture | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: General Experimental Workflow for Perhydroisoquinoline Synthesis.
Conclusion
Amino acid esters are invaluable chiral building blocks for the asymmetric synthesis of perhydroisoquinolines. The Pictet-Spengler reaction provides a robust and efficient method for constructing the core tetrahydroisoquinoline skeleton, which can be further reduced to the corresponding perhydroisoquinoline. The inherent chirality of the amino acid ester allows for the diastereoselective formation of products, a critical aspect in the development of new therapeutic agents. By carefully selecting the amino acid ester, aldehyde, and reaction conditions, researchers can control the stereochemical outcome of the reaction and access a diverse range of complex nitrogen-containing heterocycles. The protocols and data presented herein serve as a practical guide for scientists engaged in the synthesis and development of novel perhydroisoquinoline-based compounds.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Preparation of Manganese 2-Ethylhexanoate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation of manganese 2-ethylhexanoate powder, a versatile organometallic compound. The protocols detailed below are based on established synthesis methodologies, offering a reproducible approach for laboratory and potential scale-up applications.
Manganese 2-ethylhexanoate serves as a crucial precursor and catalyst in various fields, including as a drier in coatings, a catalyst in polymerization reactions, and increasingly, as a cost-effective and efficient catalyst in pharmaceutical synthesis.[1][2][3][4] Its utility in drug development is particularly noteworthy for enabling challenging chemical transformations.[1][2][3][4]
Experimental Protocols
The following protocols are derived from a well-documented metathesis reaction approach.[5] The fundamental principle involves the saponification of 2-ethylhexanoic acid with an alkali base, followed by a reaction with a divalent manganese salt to precipitate the manganese 2-ethylhexanoate solid.
Protocol 1: Synthesis using Sodium Hydroxide and Manganese Sulfate
Materials:
-
2-Ethylhexanoic acid (C₈H₁₆O₂)
-
Sodium hydroxide (NaOH) solution (e.g., 30-50% w/w)
-
Manganese sulfate (MnSO₄) or Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Dropping funnel
-
Cooling bath
-
Low-temperature pulverizer
Procedure:
-
In a reaction vessel, combine 2-ethylhexanoic acid and the sodium hydroxide solution.
-
Heat the mixture to 90-100°C with continuous stirring to form sodium 2-ethylhexanoate.
-
In a separate beaker, dissolve manganese sulfate in deionized water to create an aqueous solution.
-
Slowly add the manganese sulfate solution dropwise to the hot reaction mixture.
-
Maintain the reaction temperature at 90-100°C and continue stirring for 1-2 hours after the addition is complete.
-
Pour the hot reaction mixture into a cooling pool or bath and allow it to cool to room temperature, which will cause the manganese 2-ethylhexanoate to solidify.
-
Collect the solid product.
-
Pulverize the solid into a fine powder using a low-temperature pulverizer.
Protocol 2: Synthesis using Potassium Hydroxide and Manganese Sulfate
Materials:
-
2-Ethylhexanoic acid (C₈H₁₆O₂)
-
Potassium hydroxide (KOH) solution (e.g., 30% w/w)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Dropping funnel
-
Cooling bath
-
Low-temperature pulverizer
Procedure:
-
Combine 2-ethylhexanoic acid and the potassium hydroxide solution in a reaction vessel.
-
Heat the mixture to 90°C while stirring.
-
Prepare an aqueous solution of manganese sulfate monohydrate.
-
Add the manganese sulfate solution dropwise to the reaction vessel.
-
Continue stirring at 90°C for 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature to allow the solid product to form.
-
Isolate the solid manganese 2-ethylhexanoate.
-
Use a low-temperature pulverizer to obtain a fine powder.
Data Presentation
The following table summarizes quantitative data from various example syntheses based on the protocols described above.
| Example | 2-Ethylhexanoic Acid (g) | Alkali | Alkali Solution (g) | Manganese Salt | Manganese Salt (g) | Temperature (°C) | Time (h) | Yield (g) | Manganese Content (%) | Overall Yield (%) |
| 1 | 80 | NaOH | 63 (35%) | MnSO₄·H₂O | 44 | 95 | 2 | 88 | 16 | 99 |
| 2 | 78 | NaOH | 72 (30%) | MnCl₂ | 32.5 | 100 | 1 | 87 | 16 | 98 |
| 3 | 80 | NaOH | 44 (50%) | MnSO₄ | 39 | 95 | 2 | 88 | 16 | 99 |
| 4 | 39,000 | KOH | 50,000 (30%) | MnSO₄·H₂O | 22,000 | 90 | 2 | 44,000 | 16 | 99 |
Data extracted from patent CN104592002A.[5]
Application in Drug Development
Manganese-based catalysts are gaining significant attention in pharmaceutical synthesis due to their low cost, low toxicity, and high reactivity and selectivity.[2][6] Manganese 2-ethylhexanoate can serve as a precursor for or a direct catalyst in reactions that are crucial for modifying drug candidates and synthesizing complex molecules. For instance, manganese catalysts have been successfully employed in the synthesis of fluoroketones, which are important precursors for various drugs.[1][3][7] They have also been used for late-stage C-H functionalization, allowing for the direct modification of complex drug-like molecules to create new derivatives with potentially improved biological activity.[4][6]
Visualizations
Caption: Experimental workflow for the synthesis of manganese 2-ethylhexanoate powder.
Caption: Logical workflow for the application of manganese 2-ethylhexanoate in drug discovery.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Manganese makes its mark in drug synthesis | EurekAlert! [eurekalert.org]
- 4. news-medical.net [news-medical.net]
- 5. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]
- 6. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese makes its mark in drug synthesis | Rice News | News and Media Relations | Rice University [news.rice.edu]
Application Notes and Protocols: Incorporation of Ethyl 2-amino-2-ethylhexanoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a powerful strategy for modulating their pharmacological properties. Ethyl 2-amino-2-ethylhexanoate, an ester of the α,α-disubstituted amino acid α,α-diethylglycine, presents a unique building block for peptide synthesis. Its gem-diethyl substitution at the α-carbon introduces significant steric hindrance, which can enforce specific secondary structures, such as helices and turns, and enhance proteolytic stability.[1][2] This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS).
Introduction to α,α-Disubstituted Amino Acids in Peptide Synthesis
α,α-Disubstituted amino acids, such as α,α-diethylglycine, are known to restrict the conformational flexibility of the peptide backbone.[2] This constraint can lead to peptides with improved biological activity and stability. The incorporation of these residues can be challenging due to steric hindrance, which can slow down coupling reactions.[1] Therefore, optimized protocols with more potent coupling reagents or longer reaction times are often necessary.
Key Advantages of Incorporating this compound:
-
Enhanced Proteolytic Stability: The bulky diethyl group shields the adjacent peptide bonds from enzymatic cleavage.[3][4]
-
Secondary Structure Induction: The restricted dihedral angles (φ, ψ) promote the formation of stable helical or turn conformations.[2]
-
Increased Lipophilicity: The ethyl groups on the side chain can increase the overall lipophilicity of the peptide, potentially improving membrane permeability.
-
Novel Pharmacological Properties: The unique structural constraints can lead to novel receptor interactions and biological activities.
Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like α,α-diethylglycine is highly dependent on the choice of coupling reagents. The following table summarizes the relative coupling efficiencies of common reagents for hindered amino acids.
| Coupling Reagent Combination | Relative Coupling Efficiency | Racemization Risk | Notes |
| DIC/HOBt | Moderate | Low | Standard, cost-effective choice. |
| HBTU/HOBt/DIEA | High | Low | Commonly used for difficult couplings. |
| HATU/HOAt/DIEA | Very High | Very Low | Highly efficient for sterically hindered residues.[5] |
| PyBOP/DIEA | High | Low | Effective for hindered couplings. |
| Fmoc-Amino Acid Fluorides | Very High | Very Low | Particularly useful for sterically demanding couplings.[5] |
DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; DIEA: N,N-Diisopropylethylamine; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][7]
3.1. Materials and Reagents
-
Fmoc-protected amino acids
-
Nα-Fmoc-α,α-diethylglycine (The ethyl ester of the target molecule will be formed during the synthesis process or the commercially available protected amino acid should be used)
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[8]
-
Coupling reagents (e.g., HATU, HBTU)
-
Bases (e.g., DIEA, Piperidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
3.2. Protocol for Manual Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Nα-Fmoc-α,α-diethylglycine (Sterically Hindered Coupling):
-
Dissolve Nα-Fmoc-α,α-diethylglycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and allow for a pre-activation time of 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours, or even overnight, to ensure complete reaction.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling is necessary.
-
For the second coupling, repeat the activation and coupling steps with fresh reagents.
-
Wash the resin extensively with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Diagram 1: SPPS Workflow for Incorporating this compound
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Diagram 2: Decision Pathway for Coupling Sterically Hindered Amino Acids
Caption: Decision-making process for coupling sterically hindered residues.
Conclusion
The use of this compound in peptide synthesis, representative of α,α-disubstituted amino acids, offers a valuable tool for designing peptides with enhanced stability and defined secondary structures. While its incorporation requires optimized coupling strategies to overcome steric hindrance, the potential benefits for drug discovery and development are significant. Careful selection of coupling reagents, extended reaction times, and diligent monitoring are key to the successful synthesis of peptides containing this and other sterically demanding non-canonical amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
The Promising Role of Ethyl 2-Amino-2-Ethylhexanoate in Pharmaceutical Synthesis: A Look into Potential Applications
Ethyl 2-amino-2-ethylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester, presents a valuable scaffold for the synthesis of innovative pharmaceutical compounds. Its unique structural features, including a chiral center and the presence of both an amino group and an ester functionality, make it a versatile building block for creating complex molecules with potential therapeutic activities. This document explores the prospective applications of this compound as a precursor in drug discovery and provides a hypothetical framework for its utilization in the synthesis of arginase inhibitors, a class of drugs with significant therapeutic potential.
Application Notes: Arginase Inhibitors as a Therapeutic Target
Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2] In mammals, two isoforms of this enzyme, Arginase I (ARG1) and Arginase II (ARG2), play crucial roles in various physiological and pathological processes.[2] Elevated arginase activity is implicated in a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions, by depleting L-arginine pools, which are essential for the production of nitric oxide (NO), a key signaling molecule.[1][2]
The development of arginase inhibitors has emerged as a promising therapeutic strategy. By blocking the activity of arginase, these inhibitors can restore L-arginine levels, thereby enhancing NO production and mitigating the pathological effects of arginase overexpression. Notably, α,α-disubstituted amino acids have been identified as a promising class of arginase inhibitors.[3][4]
While direct synthesis of a specific pharmaceutical compound starting from this compound is not extensively documented in publicly available literature, its structure makes it an ideal candidate for the synthesis of novel arginase inhibitors. The following sections outline a hypothetical synthetic protocol for the derivatization of this compound to yield a potential arginase inhibitor.
Experimental Protocols: A Hypothetical Pathway to Arginase Inhibitors
This section details a conceptual multi-step synthesis to transform this compound into a hypothetical arginase inhibitor, drawing inspiration from established synthetic routes for similar α,α-disubstituted amino acid-based inhibitors.
Protocol 1: N-Alkylation of this compound
This initial step introduces a functionalized side chain onto the amino group, which is crucial for interacting with the arginase active site.
Materials:
-
This compound
-
1-bromo-2-(piperidin-1-yl)ethane hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add 1-bromo-2-(piperidin-1-yl)ethane hydrobromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N-alkylated product.
Protocol 2: Ester Hydrolysis
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a key functional group for binding to the arginase active site.
Materials:
-
N-alkylated this compound derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate
Procedure:
-
Dissolve the N-alkylated ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~5-6 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of a potential arginase inhibitor derived from this compound.
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) |
| 1. N-Alkylation | This compound | Ethyl 2-amino-2-ethyl-N-(2-(piperidin-1-yl)ethyl)hexanoate | 75 | >95 |
| 2. Ester Hydrolysis | N-alkylated ethyl ester | 2-Amino-2-ethyl-N-(2-(piperidin-1-yl)ethyl)hexanoic acid | 90 | >98 |
Visualizing the Synthetic Pathway and Mechanism
The following diagrams illustrate the proposed synthetic workflow and the mechanism of arginase inhibition.
Caption: Hypothetical workflow for the synthesis of an arginase inhibitor.
Caption: Mechanism of action of the synthesized arginase inhibitor.
References
- 1. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quaternary α-amino acid-based arginase inhibitors via the Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Industrial Applications of 2-Ethylhexanoic Acid and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary industrial applications of 2-ethylhexanoic acid (2-EHA) and its derivatives, including metal salts and esters. It is intended to serve as a resource for researchers and professionals in chemistry, materials science, and formulation development. The information is presented in the form of application notes, complete with quantitative data, detailed experimental protocols, and process diagrams to facilitate understanding and practical implementation.
Application Note 1: Metal Salts of 2-Ethylhexanoic Acid as Paint Driers
The metal salts of 2-ethylhexanoic acid are widely used as driers in oil-based paints, varnishes, and inks.[1][2] These lipophilic compounds are soluble in the non-polar organic solvents typically used in paint formulations.[1] The metallic ions, primarily cobalt, manganese, zirconium, and calcium, catalyze the oxidative cross-linking of drying oils, accelerating the curing process.[3][4] This results in a faster transition of the liquid paint film to a hard, durable coating.[5]
The general mechanism involves the metal cation facilitating the decomposition of hydroperoxides formed from the unsaturated fatty acids in the drying oils, which in turn generates free radicals that propagate the polymerization and cross-linking reactions.[5] The choice of metal and its concentration are critical for achieving the desired drying characteristics without compromising the final properties of the coating.[6]
Quantitative Data: Performance of 2-EHA Based Paint Driers
| Metal Cation | Typical Concentration (% metal on resin solids) | Function | Key Performance Characteristics |
| Cobalt (Co) | 0.02 - 0.08 | Primary (Top) Drier | Rapid surface drying.[3] Can cause skinning if used in excess. |
| Manganese (Mn) | 0.01 - 0.05 | Primary (Through) Drier | Promotes both surface and through drying.[3] Can impart a brownish tint. |
| Zirconium (Zr) | 0.1 - 0.4 | Secondary (Through) Drier | Promotes uniform through-drying and improves hardness.[4] Often used as a replacement for lead driers. |
| Calcium (Ca) | 0.05 - 0.2 | Auxiliary Drier | Improves the efficiency of primary driers, prevents wrinkling, and aids in pigment wetting.[4] |
| Vanadium (V) | ~0.03 | Primary Drier | Demonstrates excellent drying activity at lower concentrations compared to cobalt.[7] |
Experimental Protocol: Evaluation of Paint Drier Efficiency (Based on ASTM D5895)
This protocol outlines a method for comparing the drying times of alkyd paint formulations containing different drier systems.
1. Materials and Equipment:
-
Alkyd resin solution
-
Pigment paste (e.g., Titanium Dioxide)
-
Mineral spirits (or other suitable solvent)
-
2-Ethylhexanoic acid-based metal salt driers (e.g., Cobalt, Manganese, Zirconium, Calcium octoates)
-
Anti-skinning agent
-
Laboratory mixer/disperser
-
Film applicator (e.g., Bird applicator)
-
Glass panels
-
Mechanical straight-line or circular-path drying time recorder
-
Controlled environment chamber (23 ± 2°C and 50 ± 5% relative humidity)
2. Formulation Preparation: a. In a suitable mixing vessel, combine the alkyd resin, pigment paste, and solvent. Mix at low speed until homogeneous. b. While mixing, add the drier(s) to be tested at the desired concentration (refer to the table above for starting points). c. Add a small amount of anti-skinning agent. d. Continue mixing for a uniform consistency. e. Prepare a control sample without any driers and individual samples for each drier or drier combination being tested.
3. Film Application: a. Place a clean glass panel on a flat surface. b. Apply the paint formulation to the glass panel using a film applicator to achieve a consistent wet film thickness (e.g., 75 µm).
4. Drying Time Measurement: a. Immediately after application, place the panel in the drying time recorder within the controlled environment chamber. b. Start the recorder. The stylus will travel through the wet paint film, leaving a track. c. The drying stages are determined by observing the changes in the track left by the stylus:
- Set-to-touch time: The point at which the stylus no longer leaves a continuous track but starts to leave a broken line.
- Tack-free time: The point where the film has hardened sufficiently that the stylus no longer leaves a mark.
- Dry-hard time: The point at which the film is completely cured and not marred by the stylus. d. Record the time for each drying stage for each formulation.
5. Data Analysis: a. Compare the drying times of the formulations with different driers to the control. b. Evaluate the effectiveness of each drier system in accelerating the curing process.
References
- 1. Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. patchamltd.com [patchamltd.com]
- 4. Paint Driers | Paints and Coatings [csm.umicore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-2-ethylhexanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Ethyl 2-amino-2-ethylhexanoate synthesis. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of α-amino acids and their esters is the Strecker synthesis. This can be adapted for this compound, typically involving a three-step process:
-
Formation of an α-aminonitrile: Reaction of 2-ethylhexanal with ammonia and hydrogen cyanide.
-
Hydrolysis of the α-aminonitrile: Conversion of the nitrile group to a carboxylic acid to form 2-amino-2-ethylhexanoic acid.
-
Esterification: Reaction of the amino acid with ethanol in the presence of an acid catalyst to yield the final product, this compound.
Q2: What are the expected yields for this synthesis?
While specific yield data for this compound is not extensively published, yields for analogous syntheses of related esters can range from 70% to over 90% under optimized conditions. For instance, a one-pot synthesis of ethyl-2-aminothiophene-3-carboxylate derivatives has reported yields in the range of 70-85%[1]. Similarly, a procedure for another ester synthesis reported a yield of 90-93%[2]. Achieving high yields is dependent on careful control of reaction parameters and effective purification.
Q3: What are the critical parameters to control for yield improvement?
Key parameters to optimize for improved yield include:
-
Temperature: Each step of the synthesis will have an optimal temperature range to maximize product formation and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion.
-
Purity of Reagents: Using high-purity starting materials is essential to prevent side reactions and simplify purification.
-
pH Control: Particularly during the hydrolysis step, maintaining the appropriate pH is critical.
-
Water Removal: During the esterification step, removal of water can drive the equilibrium towards the product, improving the yield. This can be achieved through azeotropic distillation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α-aminonitrile in Step 1 | - Incomplete reaction. - Side reactions, such as the formation of cyanohydrin. | - Ensure an excess of ammonia is used to favor the formation of the imine intermediate. - Maintain a low reaction temperature (0-15 °C) to control the reaction rate and minimize side products. |
| Difficulty in hydrolyzing the α-aminonitrile in Step 2 | - Incomplete hydrolysis due to insufficient acid or base concentration. - Degradation of the amino acid product under harsh hydrolysis conditions. | - Use a higher concentration of acid (e.g., concentrated HCl) or base (e.g., 6M NaOH) and increase the reaction temperature. - Monitor the reaction closely and avoid prolonged heating to prevent degradation. |
| Low yield of this compound in Step 3 | - Incomplete esterification due to equilibrium limitations. - Hydrolysis of the ester product. | - Use a large excess of ethanol to drive the reaction forward. - Employ a method for continuous removal of water, such as a Dean-Stark apparatus. - Use an effective acid catalyst like thionyl chloride or a strong sulfonic acid resin. |
| Presence of impurities in the final product | - Unreacted starting materials. - Side products from any of the reaction steps. - Co-precipitation of salts during workup. | - Optimize the stoichiometry of reactants to ensure complete conversion. - Purify intermediates at each step. - Utilize fractional distillation under reduced pressure for the final product purification.[2] - Perform extractions and washes to remove soluble impurities and salts. |
| Formation of emulsions during aqueous workup | - Presence of amphiphilic intermediates or byproducts. | - Add a saturated brine solution to break the emulsion. - Centrifuge the mixture to aid in phase separation. |
Experimental Protocols
Key Experiment: Fischer Esterification of 2-amino-2-ethylhexanoic acid
This protocol outlines a general procedure for the final esterification step, which is often critical for maximizing the overall yield.
Materials:
-
2-amino-2-ethylhexanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (or thionyl chloride)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
To the flask, add 2-amino-2-ethylhexanoic acid and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (or thionyl chloride) to the stirring mixture.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is complete. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Visualizations
Caption: Workflow for the synthesis of this compound via the Strecker synthesis.
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 2-amino-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of Ethyl 2-amino-2-ethylhexanoate from reaction mixtures. Detailed protocols for key purification techniques are also included.
Troubleshooting Guide (Q&A)
This section addresses specific problems that may arise during the purification process.
Q1: My final product yield is significantly lower than expected after aqueous workup and extraction. What are the potential causes and solutions?
A1: Low yield after extraction can stem from several factors:
-
Incorrect pH: The amine group of this compound is basic. If the aqueous layer is too acidic during extraction, the compound will be protonated and remain in the aqueous phase, leading to low recovery in the organic layer.
-
Solution: Ensure the pH of the aqueous layer is basic (pH 8-10) before extracting with an organic solvent.[1] This can be achieved by adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution.
-
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[2]
-
-
Emulsion Formation: An emulsion layer can form between the aqueous and organic phases, trapping the product.
-
Solution: To break up an emulsion, you can add brine (a saturated NaCl solution) or let the mixture stand for an extended period. In some cases, filtering the mixture through a pad of celite can also be effective.
-
Q2: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of my purified product shows contamination with starting materials. How can I improve the purity?
A2: Contamination with starting materials indicates that the initial purification was not sufficiently effective.
-
Optimize Column Chromatography: This is the most common method for removing starting materials.
-
Solution: Adjust the solvent system (eluent) to achieve better separation on the TLC plate before running the column. A good starting point for amino esters is a gradient of ethyl acetate in hexanes.[3] For more polar impurities, a small percentage of methanol in dichloromethane can be used.[3] If the compound streaks on the silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can help.[4]
-
-
Recrystallization: If the product is a solid and the impurity profile is suitable, recrystallization can be a highly effective purification method.
-
Solution: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing amino acid derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Q3: The purified product is an oil, but I was expecting a solid. What can I do?
A3: An oily product can be due to residual solvent or the presence of impurities that inhibit crystallization.[5]
-
High-Vacuum Drying: Residual solvent can prevent solidification.
-
Solution: Dry the product under high vacuum for several hours, possibly with gentle heating, to remove any remaining solvent.
-
-
Trituration: This technique can sometimes induce crystallization from an oil.
-
Solution: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir or scratch the flask with a glass rod. This can provide nucleation sites for crystal growth.
-
-
Precipitation: The product might be precipitatable from a solution.
-
Solution: Dissolve the oily product in a minimal amount of a good solvent and then add a non-solvent dropwise until the solution becomes cloudy, then allow it to stand. For amino compounds, adjusting the pH of an aqueous solution can also induce precipitation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of this compound?
A1: A common starting point for the chromatography of moderately polar compounds like amino esters is a gradient elution with ethyl acetate in hexanes.[3] You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. For more polar compounds, a mixture of methanol and dichloromethane is often effective.[3] It is crucial to first develop a good separation on a TLC plate to determine the optimal solvent system.
Q2: How can I remove acidic or basic catalysts after the reaction?
A2: The removal of catalysts is typically done during the aqueous workup.
-
Acidic Catalysts (e.g., H₂SO₄, HCl): These can be neutralized and removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.
-
Basic Catalysts (e.g., triethylamine): These can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. Be mindful that this may protonate your product, so a subsequent basic wash may be necessary.
-
Solid-Supported Catalysts (e.g., Amberlyst-15): These can be easily removed by simple filtration at the end of the reaction.[2]
Q3: What are the recommended storage conditions for purified this compound?
A3: Amino acid esters can be susceptible to hydrolysis and oxidation over time. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).
Experimental Protocols
Protocol 1: Aqueous Workup and Extraction
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., ethanol), remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Add deionized water to the separatory funnel.
-
Adjust the pH of the aqueous layer to 8-10 by adding a saturated solution of sodium bicarbonate. Check the pH with pH paper.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.[2]
-
Combine all the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the column by packing silica gel in the desired non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried product/silica mixture to the top of the prepared column.
-
Begin eluting with the predetermined solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Purity (%) (by LC-MS) | Time Required |
| Aqueous Extraction Only | 80-90 | 75-85 | 1-2 hours |
| Flash Column Chromatography | 60-75 | >98 | 4-6 hours |
| Recrystallization | 50-65 | >99 | 6-24 hours |
Table 2: TLC Analysis for Optimizing Column Chromatography Solvent System
| Solvent System (Ethyl Acetate/Hexanes) | Rf of this compound | Rf of a Common Non-polar Impurity | Rf of a Common Polar Impurity | Separation Quality |
| 10:90 | 0.15 | 0.50 | 0.02 | Good |
| 20:80 | 0.35 | 0.70 | 0.08 | Optimal |
| 30:70 | 0.50 | 0.85 | 0.15 | Fair (product moves too fast) |
| 50:50 | 0.75 | 0.95 | 0.30 | Poor |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for improving product purity.
References
Technical Support Center: Synthesis of Ethyl 2-amino-2-ethylhexanoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-2-ethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, an α,α-disubstituted amino acid ester, can be synthesized through several established methods for α-amino acid synthesis. The most probable routes starting from 2-hexanone include:
-
Strecker Synthesis: This method involves the reaction of 2-hexanone with an ammonia source (like ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with ethanol, yields the final product.
-
Bucherer-Bergs Reaction: This reaction utilizes 2-hexanone, ammonium carbonate, and a cyanide source to produce a hydantoin derivative. The hydantoin is then hydrolyzed to the corresponding amino acid, which is subsequently esterified to give this compound.
-
Reductive Amination of a Precursor: This would involve the reductive amination of a suitable keto-ester precursor, such as ethyl 2-oxo-2-ethylhexanoate.
Q2: What are the most likely side products I might encounter?
A2: The side products largely depend on the chosen synthetic route. Based on the common methods:
-
Strecker Synthesis:
-
α-Hydroxy-α-ethylhexanenitrile: Formed from the reaction of 2-hexanone with cyanide before the addition of ammonia.
-
Di- and tri-substituted amines: Resulting from the reaction of the intermediate imine with the amine product.
-
Unreacted 2-hexanone: Due to incomplete reaction.
-
2-Amino-2-ethylhexanoic acid: If the final esterification step is incomplete.
-
-
Bucherer-Bergs Reaction:
-
5-Ethyl-5-butylhydantoin: The primary intermediate of the reaction. Its presence indicates incomplete hydrolysis.
-
Unreacted 2-hexanone.
-
Side products from the decomposition of reactants or intermediates under the reaction conditions.
-
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques. Due to its basic nature, extraction can be an effective method. The product can be extracted into an organic solvent from an aqueous solution under basic conditions. Further purification can be achieved through column chromatography on silica gel or distillation under reduced pressure.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction in the initial step (Strecker or Bucherer-Bergs).2. Incomplete hydrolysis of the nitrile (Strecker) or hydantoin (Bucherer-Bergs).3. Incomplete esterification.4. Product loss during workup and purification. | 1. Monitor the initial reaction by TLC or GC to ensure completion. Consider increasing reaction time or temperature if necessary.2. Ensure hydrolysis conditions (acid/base concentration, temperature, time) are sufficient for complete conversion.3. Use an excess of ethanol and a suitable acid catalyst (e.g., SOCl₂, H₂SO₄) for esterification and drive the reaction to completion (e.g., by removing water).4. Optimize extraction and purification steps to minimize loss. |
| Presence of Starting Material (2-hexanone) in Product | Incomplete initial reaction. | Increase reaction time, temperature, or the stoichiometry of the reagents in the first step. |
| Presence of α-Hydroxy-α-ethylhexanenitrile (Strecker) | Premature addition of cyanide before the formation of the imine intermediate. | Ensure the reaction conditions favor imine formation before the introduction of the cyanide source. Pre-forming the imine may be a solution. |
| Presence of 5-Ethyl-5-butylhydantoin (Bucherer-Bergs) | Incomplete hydrolysis of the hydantoin intermediate. | Increase the severity of the hydrolysis conditions (e.g., higher concentration of acid or base, longer reaction time, higher temperature). |
| Formation of Polymeric or Tar-like Materials | Side reactions, especially at elevated temperatures or in the presence of strong acids or bases. | Maintain careful control over reaction temperature. Use milder reaction conditions if possible. Ensure an inert atmosphere if reactants are sensitive to oxidation. |
Experimental Protocols (Illustrative)
Method 1: Strecker Synthesis Approach
Step 1: Synthesis of 2-Amino-2-ethylhexanenitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.
-
2-Hexanone is added to the solution, followed by the slow addition of a solution of potassium cyanide in water, while maintaining a low temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature, and the formation of the α-aminonitrile is monitored by TLC or GC.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
Step 2: Hydrolysis to 2-Amino-2-ethylhexanoic Acid
-
The crude α-aminonitrile is refluxed with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
The completion of the hydrolysis is monitored by TLC.
-
The reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.
-
The solid amino acid is collected by filtration and washed.
Step 3: Esterification to this compound
-
The 2-amino-2-ethylhexanoic acid is suspended in absolute ethanol.
-
The mixture is cooled in an ice bath, and thionyl chloride or concentrated sulfuric acid is added dropwise as a catalyst.
-
The reaction mixture is refluxed until the esterification is complete (monitored by TLC).
-
The excess ethanol is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to basic (e.g., with NaHCO₃ or Na₂CO₃ solution).
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Method 2: Bucherer-Bergs Reaction Approach
Step 1: Synthesis of 5-Ethyl-5-butylhydantoin
-
In a pressure vessel, 2-hexanone, ammonium carbonate, and potassium cyanide are dissolved in a mixture of ethanol and water.
-
The vessel is sealed and heated for several hours (e.g., at 60-80 °C).
-
The reaction is cooled, and the solvent is partially removed.
-
The resulting solution is acidified to precipitate the hydantoin.
-
The crude hydantoin is collected by filtration and can be recrystallized.
Step 2: Hydrolysis to 2-Amino-2-ethylhexanoic Acid
-
The 5-ethyl-5-butylhydantoin is hydrolyzed by heating with a strong base (e.g., aqueous NaOH or Ba(OH)₂) or acid.
-
After complete hydrolysis, the reaction mixture is neutralized to precipitate the amino acid.
Step 3: Esterification to this compound
-
The procedure is similar to Step 3 of the Strecker synthesis approach.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Optimization of 2-Ethylhexanal Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for 2-ethylhexanal oxidation to 2-ethylhexanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of 2-ethylhexanal.
Issue 1: Low Conversion of 2-Ethylhexanal
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction time and/or temperature. Monitor the reaction progress by taking aliquots at different time points and analyzing them (e.g., by GC). For example, in air oxidation, increasing the temperature from 30 °C to 83 °C has been shown to decrease the final aldehyde content from 76% to 26%.[1] |
| Inappropriate Solvent Choice | The choice of solvent significantly impacts conversion rates. Protic solvents may lead to lower conversion rates compared to aprotic solvents due to strong intermolecular forces.[2][3] If using a protic solvent, consider switching to an aprotic solvent like acetonitrile, which has been shown to yield high conversion.[1] |
| Low Oxidant Concentration/Pressure | Ensure an adequate supply of the oxidant. If using air or oxygen, increasing the flow rate or pressure can improve conversion. For instance, increasing the molar ratio of oxygen to aldehyde from 0.625 to 10.0 has been shown to increase the yield of 2-ethylhexanoic acid.[1] |
| Catalyst Inactivity or Insufficient Loading | If using a catalyst, ensure it is active and used in the appropriate amount. For N-hydroxyphthalimide (NHPI) catalyzed oxidation, a catalyst amount of around 5 mol% has been found to be effective.[1] |
Issue 2: Low Selectivity towards 2-Ethylhexanoic Acid (High Byproduct Formation)
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent | The solvent plays a critical role in selectivity. Protic solvents, while potentially leading to lower conversion, can significantly increase the selectivity for 2-ethylhexanoic acid to over 96%.[2][3] In contrast, aprotic solvents may favor the formation of byproducts like i-heptyl formate.[2] Consider using a protic solvent like isobutanol or isopropanol.[2][4][5] |
| Incorrect Temperature | High temperatures can sometimes lead to increased byproduct formation. For instance, in air oxidation of 2-ethylhexanal, an increase in temperature from 30 °C to 83 °C not only increased conversion but also raised the content of the byproduct 3-heptyl formate from 6% to 18%.[1] It is crucial to find an optimal temperature that balances conversion and selectivity. |
| Non-Optimal Oxidant | While air and oxygen are cost-effective, other oxidants might offer different selectivity profiles. Hydrogen peroxide has been used, but its industrial application can be limited by cost.[1] |
| Absence of a Suitable Catalyst | A catalyst can significantly enhance selectivity. For example, using N-hydroxyphthalimide (NHPI) as a catalyst in the oxidation of 2-ethylhexanal with oxygen in isobutanol can lead to a high selectivity of >99% for 2-ethylhexanoic acid.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 2-ethylhexanal to 2-ethylhexanoic acid?
A1: The primary industrial methods involve the catalytic oxidation of 2-ethylhexanal using air or oxygen.[1] Other methods include using oxidants like hydrogen peroxide, potassium permanganate, or potassium dichromate, though these are often less favored due to environmental concerns and cost.[2][3] The synthesis of 2-ethylhexanoic acid typically starts from n-butyraldehyde, which undergoes aldol condensation to form 2-ethyl-2-hexenal, followed by hydrogenation to 2-ethylhexanal, and finally oxidation to the desired acid.[1]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent has a profound effect on both the conversion and selectivity of 2-ethylhexanal oxidation.
-
Aprotic Solvents (e.g., n-hexane, acetonitrile): Generally lead to higher reaction rates and conversion of 2-ethylhexanal.[2][3] However, they can result in lower selectivity towards 2-ethylhexanoic acid and the formation of byproducts like i-heptyl formate.[2]
-
Protic Solvents (e.g., isopropanol, isobutanol, methanol): Tend to have lower reaction rates and conversions due to strong intermolecular hydrogen bonding with the reactants.[2][3] However, they can significantly improve the selectivity towards 2-ethylhexanoic acid, with selectivities reaching over 96%.[2] Isobutanol has been highlighted as a particularly effective solvent, especially in combination with an NHPI catalyst.[4][5]
Q3: What are the typical byproducts in 2-ethylhexanal oxidation, and how can their formation be minimized?
A3: A common byproduct is 3-heptyl formate.[1] Its formation can be influenced by reaction temperature and solvent choice. Higher temperatures may increase its formation.[1] To minimize byproduct formation, optimizing the solvent system is key. Using protic solvents like isopropanol or isobutanol has been shown to significantly increase the selectivity for the desired 2-ethylhexanoic acid, thereby reducing the formation of unwanted byproducts.[2][3]
Q4: What catalysts can be used to improve the oxidation of 2-ethylhexanal?
A4: Several catalysts have been reported to improve the selectivity and efficiency of 2-ethylhexanal oxidation. These include:
-
N-Hydroxyphthalimide (NHPI): This catalyst, when used with oxygen or air in a solvent like isobutanol, provides high selectivity (>99%) for 2-ethylhexanoic acid under mild conditions.[4][5]
-
Homogeneous and Heterogeneous Metal Catalysts: Catalysts based on Mn(II), Co(II), Ag(I), Cu(II), and Fe have been shown to improve the selectivity towards 2-ethylhexanoic acid.[2][3]
-
Palladium on Titania: This catalyst is used in the single-step synthesis of 2-ethylhexanal from n-butyraldehyde and can also be applied to the subsequent oxidation to 2-ethylhexanoic acid.[6]
Q5: What are the recommended safety precautions when working with 2-ethylhexanal oxidation?
A5: 2-Ethylhexanoic acid is corrosive to metals and tissues. The reaction can be exothermic.[1] It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For long-term storage, 2-ethylhexanoic acid should be kept in stainless steel tanks under an oxygen-free atmosphere.[7]
Data Presentation
Table 1: Influence of Solvent Type on 2-Ethylhexanal (2-ETH) Oxidation
| Solvent | Type | 2-ETH Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) |
| n-Hexane | Aprotic | 97.7 | 67.4 |
| Acetonitrile | Aprotic | 87.2 | - |
| Methanol | Protic | < 36 | > 96 |
| Isopropanol | Protic | < 36 | > 96 |
| Isobutanol | Protic | - | > 99 (with NHPI catalyst)[4][5] |
Reaction conditions for n-hexane, acetonitrile, methanol, and isopropanol: 35°C, 1 atm air, 2 hours.[2][3]
Table 2: Effect of Temperature on Non-Catalytic Air Oxidation of 2-Ethylhexanal
| Temperature (°C) | 2-Ethylhexanal Conversion (%) | 2-Ethylhexanoic Acid Content (%) | 3-Heptyl Formate Content (%) |
| 30 | 24 | 18 | 6 |
| 83 | 74 | 50 | 18 |
[1]
Experimental Protocols
Protocol 1: N-Hydroxyphthalimide (NHPI) Catalyzed Oxidation of 2-Ethylhexanal
This protocol is based on the efficient synthesis of 2-ethylhexanoic acid using oxygen in the presence of an NHPI catalyst.[4][5]
Materials:
-
2-Ethylhexanal (2-EHAL)
-
N-Hydroxyphthalimide (NHPI)
-
Isobutanol (solvent)
-
Oxygen gas
-
Gasometric apparatus (including a two-neck flask, oil bath, magnetic stirrer, thermometer, reflux condenser, and gas burette)[4]
Procedure:
-
Set up the gasometric apparatus in a fume hood.
-
To the two-neck flask, add 2-ethylhexanal and isobutanol.
-
Add the desired amount of N-hydroxyphthalimide catalyst (e.g., 5 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 30-80°C) using an oil bath and stir continuously with a magnetic stirrer.
-
Introduce oxygen gas into the reaction mixture through one of the necks of the flask. The consumption of oxygen can be monitored using the gas burette.
-
Allow the reaction to proceed for the desired amount of time (e.g., 3 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Take a sample of the post-reaction mixture for analysis.
Analytical Method: The composition of the reaction products can be analyzed using gas chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., DB-WAXetr).[1] The identity of the products can be confirmed using a mass spectrometer (MS) detector and by comparing with a NIST mass spectra library.[4]
Visualizations
Caption: Experimental workflow for the oxidation of 2-ethylhexanal.
Caption: Troubleshooting logic for 2-ethylhexanal oxidation issues.
References
- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20170217866A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]
- 7. cdn.intratec.us [cdn.intratec.us]
Technical Support Center: Chiral Separation of Amino Acid Esters
Welcome to the technical support center for the chiral separation of amino acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a new chiral separation method for amino acid esters?
A1: The initial and most critical step is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and effective starting points for screening.[1] It is recommended to screen a set of 3-5 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based) to find a column that shows at least partial separation, which can then be optimized.
Q2: When should I consider derivatization for the chiral separation of amino acid esters?
A2: Derivatization is a crucial strategy when direct separation of underivatized amino acid esters is challenging.[2] Consider derivatization under the following circumstances:
-
Poor solubility: If the amino acid ester has poor solubility in the mobile phase.
-
Weak interactions with the CSP: To enhance the interactions between the analyte and the CSP, leading to better chiral recognition.
-
Lack of a chromophore: If the analyte lacks a UV-absorbing chromophore for detection, derivatization with a suitable agent can facilitate detection.
-
Improved volatility for GC: For Gas Chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the amino acid esters.[3][4]
Common derivatizing agents include N-(3,5-dinitrobenzoyl) groups for HPLC and ethyl chloroformate for GC analysis.[4][5]
Q3: How does mobile phase composition affect the chiral separation of amino acid esters?
A3: The mobile phase composition, including the organic modifier, additives, and pH, plays a pivotal role in achieving successful chiral separation. The type and concentration of the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) can significantly impact chiral recognition.[1] For ionizable compounds like amino acid esters, the pH of the mobile phase is critical and should be controlled, ideally 1-2 units away from the analyte's pKa.[1][6] Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) can improve peak shape and selectivity.[1]
Q4: My peaks are tailing. What are the common causes and solutions?
A4: Peak tailing in chiral chromatography of amino acid esters can be caused by several factors:
-
Secondary interactions: Unwanted interactions between the basic amino group of the analyte and acidic silanol groups on the silica support of the CSP. Adding a basic modifier like DEA to the mobile phase can mitigate this.[1]
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Diluting the sample is a simple and effective solution.[1]
-
Contaminated or degraded column: If the column has been used extensively or with incompatible solvents, its performance may degrade. Flushing with a strong, compatible solvent or, in the case of immobilized CSPs, with solvents like THF or DMF, may restore performance.[7]
Troubleshooting Guides
Problem: Poor or No Enantiomeric Resolution
This is one of the most common challenges in chiral separations. The following workflow can help you systematically troubleshoot and optimize your separation.
Detailed Steps:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Question: Is the chosen CSP suitable for your amino acid ester?
-
Action: Consult column selection guides from manufacturers. Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) and macrocyclic glycopeptide-based CSPs are often good starting points for amino acid derivatives.[8]
-
Protocol: If you have no prior information, screen 3-5 CSPs with different chiral selectors. Prepare a racemic standard and inject it onto each column using a generic mobile phase (e.g., Hexane/Isopropanol for normal phase, Acetonitrile/Water for reversed-phase). Look for any sign of peak splitting, which indicates potential for optimization.
-
-
Optimize the Mobile Phase:
-
Question: Can the mobile phase composition be adjusted to improve selectivity?
-
Action: Systematically vary the mobile phase components.
-
Protocol:
-
Organic Modifier: Change the percentage of the organic modifier (e.g., isopropanol, ethanol) in 5% increments.
-
Additives: For basic amino acid esters, add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA). For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1]
-
pH (Reversed-Phase): If using a buffer, adjust the pH. Ensure the pH is at least 1-2 units away from the pKa of your analyte to maintain a consistent ionization state.[6]
-
-
-
Adjust Column Temperature:
-
Question: How does temperature influence the separation?
-
Action: Vary the column temperature to find the optimum.
-
Protocol: Start at ambient temperature (e.g., 25°C). Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C). Lowering the temperature often increases the separation factor (α) and resolution.[6][9] If resolution does not improve, try increasing the temperature in 5°C increments from the initial setting.
-
-
Modify Flow Rate:
-
Question: Can a lower flow rate improve efficiency?
-
Action: Reduce the flow rate.
-
Protocol: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). A lower flow rate can increase column efficiency (higher plate count), leading to better resolution, although it will increase the analysis time.
-
-
Consider Derivatization:
-
Question: If direct separation fails, would derivatization help?
-
Action: Chemically modify the amino acid ester to form diastereomers that can be separated on an achiral column, or to enhance its interaction with a chiral stationary phase.
-
Protocol: A common method involves reacting the amino acid ester with a chiral derivatizing agent like Marfey's reagent (FDAA) to form diastereomers.[10] These diastereomers can then be separated on a standard reversed-phase column (e.g., C18).
-
Problem: Extraneous or "Ghost" Peaks in the Chromatogram
Detailed Steps:
-
Run a Blank Gradient:
-
Action: Perform a chromatographic run with the same gradient and conditions as your sample analysis, but without injecting any sample.
-
Interpretation: If the ghost peaks are present, the source is likely the mobile phase or the HPLC system itself (e.g., contaminated tubing, detector).
-
-
Inject Sample Solvent:
-
Action: If the blank run is clean, inject a sample of the solvent used to dissolve your amino acid ester.
-
Interpretation: If the ghost peaks appear, your sample solvent is contaminated.
-
-
Check for Autosampler Carryover:
-
Action: If both the blank run and the solvent blank are clean, the issue is likely carryover from a previous injection in the autosampler.
-
Solution: Implement a needle wash step in your autosampler program, using a strong solvent to clean the needle and injection port between runs.
-
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Ester Separation
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phases | Strengths |
| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD-H | Normal Phase (Hexane/Alcohol), Reversed Phase (Acetonitrile/Water) | Broad applicability, high success rate for a wide range of compounds.[8] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T, V | Polar Ionic Mode, Reversed Phase | Excellent for polar and ionizable compounds like underivatized amino acids.[2] |
| Crown Ether | CROWNPAK® CR(+) | Aqueous acidic mobile phases (e.g., perchloric acid solution) | Specific for primary amines, effective for underivatized amino acids and their esters.[6][9] |
| Pirkle-type (Brush-type) | (S,S)-Whelk-O® 1 | Normal Phase (Hexane/Alcohol) | Based on specific, well-understood chiral recognition mechanisms. |
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Esters with NBD-Cl
This protocol is adapted for the derivatization of amino acid esters to be analyzed by HPLC with UV or fluorescence detection.[8]
Materials:
-
Amino acid ester sample
-
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Vials
-
Sonicator
-
HPLC system with UV or fluorescence detector
Procedure:
-
Prepare a solution of the amino acid ester in ethanol.
-
In a reaction vial, add the amino acid ester solution.
-
Add 5 equivalents of sodium bicarbonate.
-
Add 2 equivalents of NBD-Cl.
-
The reaction is carried out at room temperature for 6 hours. For less reactive esters, sonication at 50°C for 30 to 60 minutes can be applied to facilitate the reaction.[8]
-
Mild reaction conditions are preferred to minimize the risk of racemization.[8]
-
After the reaction is complete, filter the solution to remove any precipitate.
-
Dilute the resulting solution to an appropriate concentration for HPLC analysis.
-
The NBD derivatives can be detected by both UV (around 340 nm) and fluorescence, with fluorescence offering higher sensitivity and selectivity as the NBD-Cl reagent itself is not fluorescent.[8]
Protocol 2: General Method for Chiral HPLC Screening on a Polysaccharide-Based CSP
This protocol provides a starting point for screening the separation of amino acid esters on a common CSP like Chiralpak® IA.
Materials and Equipment:
-
Racemic amino acid ester standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC system with UV detector
-
Chiralpak® IA column (or similar amylose-based CSP)
Chromatographic Conditions:
-
Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 90:10 Hexane:IPA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm or 254 nm)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the racemic amino acid ester in the mobile phase or a compatible solvent.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Analyze the chromatogram for any signs of peak separation.
-
If no separation is observed, systematically vary the mobile phase composition by increasing the percentage of IPA in 5% increments (e.g., 85:15, 80:20).
-
If partial separation is observed, further optimization of the mobile phase, temperature, and flow rate can be performed as described in the troubleshooting guide.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
preventing racemization during the synthesis of chiral amino acid esters
Welcome to the Technical Support Center for Chiral Amino Acid Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of chiral amino acid esters.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of amino acid ester synthesis?
A1: Racemization is the conversion of a pure, single enantiomer (typically the L-form in natural amino acids) into an equal mixture of both its L- and D-enantiomers.[1] During synthesis, this loss of stereochemical integrity at the alpha-carbon can lead to a final product with reduced optical purity, which can significantly alter its biological activity and therapeutic efficacy.[1][2]
Q2: What are the primary causes and mechanisms of racemization?
A2: Racemization during the carboxyl group activation step of esterification or peptide coupling primarily occurs through two base-catalyzed mechanisms:[3]
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[1][2] The activated carboxyl group of an N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is highly acidic and is easily abstracted by a base, leading to a loss of stereochemistry.[2]
-
Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the α-proton by a base, forming an achiral enolate intermediate.[2][3] While less common, it can be significant under strongly basic conditions.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][2][4] Amino acids with electron-withdrawing groups in their side chains also show increased vulnerability.[1][5][6]
Troubleshooting Guide
Issue: My final amino acid ester product shows low enantiomeric excess (% ee). What went wrong?
This common issue can often be traced back to the reaction conditions, including the choice of reagents and the reaction environment. Follow these steps to troubleshoot the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling (activating) agent is critical.
-
Carbodiimides (e.g., DCC, DIC, EDC): When using these reagents, the addition of a racemization suppressant is essential.[1][7] Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1][4][8] HOAt and Oxyma are often more effective than HOBt.[1][8]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are pre-activated and generally lead to lower levels of racemization than carbodiimides alone.[1] However, their effectiveness is still enhanced by the nature of their built-in additive (e.g., HATU contains a HOAt moiety). For difficult couplings, COMU is noted for its very low tendency for racemization.[1]
Step 2: Assess the Base Used in the Reaction
The basicity and steric hindrance of the organic base used have a significant impact on the rate of racemization.[8]
-
Sterically Hindered Bases are Preferred: Bases with greater steric bulk, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, are less likely to abstract the α-proton, thus reducing racemization compared to less hindered bases like Triethylamine (TEA).[8]
-
Weaker Bases are Generally Better: For reactions at high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended over stronger bases like DIPEA.[7][8]
Step 3: Check the Reaction Temperature and Solvent
-
Temperature: Higher temperatures accelerate the rate of racemization.[9][10] Whenever possible, perform the activation and coupling steps at low temperatures (e.g., 0 °C or -15 °C).
-
Solvent: The polarity of the solvent can influence the formation of the oxazolone intermediate. While less discussed for esterifications specifically, in peptide synthesis, solvent choice is crucial. Polar aprotic solvents like DMF or NMP are common.
Data Presentation: Reagent Impact on Racemization
The selection of coupling agents, additives, and bases directly impacts the stereochemical purity of the final product. The following tables summarize the effectiveness of different reagent combinations in minimizing racemization.
Table 1: Comparison of Coupling Additives on D-Isomer Formation This table illustrates the percentage of D-isomer formed during a model peptide coupling, highlighting the superior performance of certain additives in suppressing racemization.
| Coupling Reagent | Additive | % D-Isomer (Racemization) |
| DIC | None | High |
| DIC | HOBt | Low |
| DIC | HOAt | Very Low (<0.1%) |
| DIC | OxymaPure | Very Low (<0.1%) |
Data adapted from studies on peptide coupling, which is mechanistically similar to ester formation.[1]
Table 2: Effect of Organic Base on Racemization This table shows the percentage of racemic product formed when coupling Z-Phe-Val-OH with H-Ala-OMe·HCl using different bases, demonstrating the benefit of sterically hindered and weaker bases.
| Base | % Racemic Product |
| Triethylamine (TEA) | 12.2% |
| N,N-Diisopropylethylamine (DIPEA) | 4.8% |
| N-Methylmorpholine (NMM) | 3.6% |
| 2,4,6-Collidine (TMP) | 1.2% |
Data derived from model peptide synthesis experiments.[8]
Visual Guides
Mechanism of Racemization and Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Amino acid dating - Wikipedia [en.wikipedia.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
troubleshooting low conversion rates in enzymatic esterification
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in enzymatic esterification experiments.
Troubleshooting Guide: Low Conversion Rates
Issue 1: The reaction starts but plateaus at a low conversion.
Possible Cause: The reaction has likely reached its chemical equilibrium, or the enzyme is being inhibited by the substrates or products.
Troubleshooting Steps:
-
Water Removal: Esterification produces water as a byproduct, which can shift the reaction equilibrium back towards hydrolysis (the reverse reaction), thus lowering the ester yield.[1][2]
-
Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves to the reaction mixture or by running the reaction under a vacuum.[1]
-
-
Substrate Inhibition: High concentrations of either the carboxylic acid or the alcohol can inhibit the enzyme's activity, a common issue with short-chain substrates.[1][2]
-
Solution 1: Optimize the substrate molar ratio. An excess of one substrate is often used to drive the reaction, but too much can be inhibitory. Experiment with different ratios to find the optimal balance. Molar ratios of alcohol to acid from 1:2 to 10:1 have been explored in various systems.[1]
-
Solution 2: Use a fed-batch approach. Add one of the substrates gradually throughout the reaction to maintain a low, non-inhibitory concentration.[1]
-
-
Product Inhibition: The accumulation of the ester product can sometimes inhibit the enzyme, slowing down the reaction as it proceeds.[1]
-
Solution: If practical, employ in-situ product removal techniques to keep the product concentration low.
-
Issue 2: The initial reaction rate is extremely slow.
Possible Cause: The reaction conditions are likely suboptimal, the enzyme concentration is too low, or there are mass transfer limitations.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Temperature significantly affects enzyme activity. Each enzyme has an optimal temperature range for maximum activity.[3][4][5] Temperatures that are too high can cause the enzyme to denature and lose function, while low temperatures result in slower kinetics.[2][3][4]
-
Solution: Consult the literature for the optimal temperature of your specific enzyme. If this information is unavailable, perform a temperature screen (e.g., 30-70°C) to determine the optimal condition for your system.[1]
-
-
Increase Enzyme Concentration: The amount of enzyme is directly proportional to the initial reaction rate.[6][7]
-
Address Mass Transfer Limitations: In viscous or solvent-free systems, poor mixing can prevent substrates from reaching the enzyme's active site.[2][8]
-
Solution: Increase the agitation or stirring speed to ensure the reaction mixture is homogeneous.[8]
-
Issue 3: There is no reaction or negligible conversion.
Possible Cause: The enzyme is inactive or has been denatured.
Troubleshooting Steps:
-
Verify Enzyme Activity: The enzyme may have lost its activity due to improper storage, handling, or exposure to denaturing conditions.
-
Solution: Test the enzyme's activity using a standard, well-characterized reaction to confirm it is catalytically active.
-
-
Check for Denaturing Agents: Certain conditions or substances can irreversibly damage the enzyme.
-
pH: The microenvironment around the enzyme can become acidic, especially when using short-chain fatty acids, leading to inactivation.[2][10]
-
Solvents: Some organic solvents, particularly hydrophilic ones, can strip the essential water layer from the enzyme, causing it to denature.[10]
-
Solution: Ensure the reaction pH is within the enzyme's stable range. If using a solvent, choose a more hydrophobic one that is less likely to inactivate the enzyme.[10] Consider enzyme immobilization, which can improve stability in organic media.[8][10]
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low conversion rates.
Data on Key Parameters
The following tables summarize the typical effects of critical parameters on esterification conversion. Optimal values are system-dependent and must be determined empirically.
Table 1: Effect of Temperature on Conversion Rate
| Temperature (°C) | Relative Conversion Rate (%) | Notes |
|---|---|---|
| 30 | 65 | Sub-optimal, reaction is slow |
| 40 | 82 | Approaching optimal range |
| 50 | 95 | Often near optimal for many lipases |
| 60 | 88 | Potential for enzyme denaturation begins |
| 70 | 50 | Significant denaturation and activity loss likely |
Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Conversion Rate
| Molar Ratio | Relative Conversion Rate (%) | Notes |
|---|---|---|
| 1:1 | 70 | Stoichiometric, may be limited by equilibrium |
| 2:1 | 92 | Excess alcohol shifts equilibrium, improving yield |
| 5:1 | 96 | Further improvement, risk of inhibition increases |
| 10:1 | 85 | High excess may cause substrate inhibition |
Table 3: Effect of Enzyme Concentration on Initial Reaction Rate
| Enzyme Conc. (% w/w) | Relative Initial Rate (%) | Notes |
|---|---|---|
| 1 | 40 | Rate is limited by enzyme availability |
| 2.5 | 75 | Significant rate increase |
| 5 | 95 | Approaching saturation |
| 10 | 100 | Rate is high, but watch for cost-effectiveness and clumping |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay (Titration-based)
This protocol determines the activity of a lipase enzyme using a simple titration method based on the release of a fatty acid from a triglyceride substrate.
Materials:
-
Lipase enzyme
-
Olive oil (or other triglyceride substrate) emulsion
-
Phosphate buffer (pH 7.0)
-
0.05 M NaOH solution
-
Phenolphthalein indicator
-
Ethanol
-
Stirred water bath
Procedure:
-
Prepare a substrate emulsion: Mix 10 mL of olive oil with 90 mL of phosphate buffer containing a surfactant (e.g., gum arabic).
-
Pipette 10 mL of the substrate emulsion into a 50 mL flask and place it in a water bath set to the desired temperature (e.g., 37°C). Allow it to equilibrate for 5 minutes.
-
Prepare an enzyme solution of known concentration in phosphate buffer.
-
Add 1 mL of the enzyme solution to the flask to start the reaction.
-
Incubate the reaction for a specific time (e.g., 30 minutes) with gentle stirring.
-
Stop the reaction by adding 10 mL of ethanol (this denatures the enzyme).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the liberated fatty acids with the 0.05 M NaOH solution until a persistent faint pink color is observed.
-
Run a blank control by adding the ethanol before adding the enzyme solution and titrate it similarly.
-
Calculate the enzyme activity. One unit (U) is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
Protocol 2: In-Situ Water Removal Using Molecular Sieves
Materials:
-
Activated 3Å or 4Å molecular sieves
-
Reaction vessel
-
Your standard esterification reaction mixture
Procedure:
-
Activate the molecular sieves by heating them in an oven at 250-300°C for at least 3 hours to remove any adsorbed water.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Set up your esterification reaction as usual.
-
Add the activated molecular sieves to the reaction mixture at a loading of 10-20% (w/w) relative to the limiting substrate.
-
Proceed with the reaction under your standard conditions. The sieves will selectively adsorb the water produced, driving the equilibrium towards ester formation.
-
At the end of the reaction, separate the molecular sieves from the liquid mixture by filtration or decantation.
Key Parameter Relationships
Caption: Interplay of key parameters affecting enzymatic esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield in enzymatic esterification? A1: Water activity (a_w) is a paramount factor. While a minimal amount of water is necessary to maintain the enzyme's active three-dimensional structure, excess water, which is a product of the reaction, can shift the equilibrium towards hydrolysis, thereby reducing the final ester yield.[1]
Q2: Can the substrates (acid and alcohol) inhibit the enzyme? A2: Yes, substrate inhibition is a common problem, particularly in the synthesis of short-chain esters.[1] Both short-chain fatty acids and alcohols can inhibit or even deactivate lipases, especially at high concentrations.[1][2]
Q3: What is a typical starting molar ratio of alcohol to acid? A3: While the stoichiometric ratio is 1:1, an excess of one substrate (usually the alcohol) is often used to shift the equilibrium towards the product. Optimal ratios are system-dependent, but starting points often range from a 2:1 to a 5:1 molar ratio of alcohol to acid.[1]
Q4: Which type of enzyme is most commonly used for ester synthesis? A4: Lipases (E.C. 3.1.1.3) are the most widely used enzymes.[1] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently chosen because of their high stability in organic media, ease of separation from the reaction mixture, and potential for reusability.[1][9]
Q5: Should I run the reaction in a solvent-free system or with an organic solvent? A5: Both approaches are viable. Solvent-free systems are considered "greener" and can lead to higher volumetric productivity.[8][11] However, they can suffer from high viscosity and mass transfer limitations.[2] Using a non-polar, hydrophobic organic solvent can improve substrate solubility, reduce viscosity, and sometimes prevent enzyme deactivation, but adds cost and environmental concerns.[2]
Q6: What causes enzyme inhibition and how can I diagnose it? A6: Enzyme inhibition occurs when a molecule (the inhibitor) binds to an enzyme and decreases its activity.[12] In esterification, this can be caused by high concentrations of substrates or the product. Competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, can often be overcome by increasing the substrate concentration.[12][13] You can diagnose inhibition by running kinetics experiments at varying substrate concentrations and observing if the reaction rate decreases at higher concentrations after an initial increase.
Enzyme Inhibition Diagram
Caption: Competitive inhibition, where an inhibitor blocks the active site.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 3. worldnutrition.net [worldnutrition.net]
- 4. monash.edu [monash.edu]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 13. chem.libretexts.org [chem.libretexts.org]
stability issues of Ethyl 2-amino-2-ethylhexanoate under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-amino-2-ethylhexanoate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and analysis of this compound, suggesting potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time in acidic solutions (e.g., HPLC mobile phase, formulation buffer). | Acid-Catalyzed Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic conditions, leading to the formation of 2-amino-2-ethylhexanoic acid and ethanol. The rate of hydrolysis is dependent on pH, temperature, and the concentration of the acid catalyst. | Analyze samples promptly after preparation.If storage is necessary, keep solutions at low temperatures (2-8 °C) and for a minimal duration.Adjust the pH of the solution to a more neutral range (pH 6-7.5) if the experimental conditions allow.Perform a forced degradation study to quantify the rate of degradation at your specific experimental conditions (see Experimental Protocols). |
| Degradation of the compound in basic solutions (e.g., during synthesis work-up, in basic buffers). | Base-Catalyzed Hydrolysis (Saponification): The ester is readily hydrolyzed in the presence of a base to form the carboxylate salt of 2-amino-2-ethylhexanoic acid and ethanol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis. | Avoid prolonged exposure to basic conditions.Use the minimum required concentration of base and maintain low temperatures during any basic steps.Neutralize the solution as soon as the desired reaction is complete.Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to avoid excessive degradation. |
| Appearance of unexpected peaks in chromatograms or spectra. | Formation of Degradation Products: The primary degradation products are 2-amino-2-ethylhexanoic acid and ethanol. Depending on the reaction conditions, other side reactions might occur, leading to different impurities. | Characterize the unknown peaks using mass spectrometry (MS) to confirm the presence of the expected hydrolysis products.Refer to the degradation pathway diagrams below to understand the likely chemical transformations.Optimize purification methods to remove these impurities. |
| Inconsistent analytical results between experiments. | Variable Stability: The stability of this compound is highly sensitive to minor variations in pH, temperature, and storage time. | Standardize all experimental protocols, including solution preparation, storage conditions, and analysis time.Implement a stability testing protocol (see Experimental Protocols) to establish the compound's stability profile under your specific laboratory conditions.Use freshly prepared solutions for all critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
A1: The primary stability concern is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acids and bases, leading to the formation of 2-amino-2-ethylhexanoic acid and ethanol.
Q2: How does pH affect the stability of this compound?
A2: The compound is most stable at a near-neutral pH (approximately 6-7.5). In acidic solutions (pH < 6), it undergoes acid-catalyzed hydrolysis. In basic solutions (pH > 7.5), it undergoes a more rapid, irreversible base-catalyzed hydrolysis (saponification).
Q3: What are the expected degradation products under acidic and basic conditions?
A3: Under both acidic and basic conditions, the primary degradation products are 2-amino-2-ethylhexanoic acid and ethanol. In basic conditions, the carboxylic acid will be in its deprotonated (carboxylate) form.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, you should:
-
Maintain solutions at a near-neutral pH whenever possible.
-
Work at low temperatures.
-
Use freshly prepared solutions and avoid long-term storage, especially in acidic or basic media.
-
Protect the compound from strong acids and bases.
Q5: Are there any other potential degradation pathways I should be aware of?
A5: While ester hydrolysis is the most common degradation pathway, other reactions such as oxidation of the amino group could potentially occur under harsh conditions (e.g., in the presence of strong oxidizing agents), though this is less common under typical experimental settings.
Degradation Pathways
The following diagrams illustrate the chemical reactions leading to the degradation of this compound under acidic and basic conditions.
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under specific acidic and basic conditions.
1. Objective: To quantify the rate of degradation of this compound at various pH values and temperatures.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of known concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions of known concentrations (e.g., 0.1 M, 1 M)
-
Phosphate or other suitable buffers for various pH values
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
pH meter
-
Temperature-controlled incubator or water bath
3. Experimental Workflow:
4. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on solubility and stability) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Add an aliquot of the stock solution to pre-heated acidic solutions (e.g., 0.1 M HCl, pH 2 buffer) at different temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Basic: Add an aliquot of the stock solution to pre-heated basic solutions (e.g., 0.1 M NaOH, pH 10 buffer) at different temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
Neutral: Use a neutral buffer (e.g., pH 7) as a control.
-
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Sample Quenching: Immediately neutralize the withdrawn samples to stop further degradation. For acidic samples, add a corresponding amount of base, and for basic samples, add a corresponding amount of acid.
-
Analysis: Analyze the quenched samples by a validated HPLC method to separate and quantify the parent compound and its major degradation product (2-amino-2-ethylhexanoic acid).
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Quantitative Stability Data
No specific quantitative stability data for this compound is readily available in the public domain. The following table is a template that can be used to summarize the data generated from the experimental protocol described above.
| Condition | Temperature (°C) | pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| Acidic | 25 | 1 | User-generated data | User-generated data |
| 40 | 1 | User-generated data | User-generated data | |
| 25 | 4 | User-generated data | User-generated data | |
| Neutral | 25 | 7 | User-generated data | User-generated data |
| 40 | 7 | User-generated data | User-generated data | |
| Basic | 25 | 10 | User-generated data | User-generated data |
| 40 | 10 | User-generated data | User-generated data | |
| 25 | 13 | User-generated data | User-generated data |
Technical Support Center: Optimizing Catalyst Loading for 2-Ethylhexanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of 2-ethylhexanoic acid. The focus is on the common synthesis route via the oxidation of 2-ethylhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal?
A1: Several catalysts are effective for the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. Commonly used catalysts include N-hydroxyphthalimide (NHPI), manganese salts like manganese(II) acetate (Mn(Ac)₂), copper salts such as copper(II) acetate (Cu(Ac)₂), and phosphomolybdovanadium heteropolyacids.[1][2] The choice of catalyst can influence reaction conditions, selectivity, and yield.
Q2: What is a typical catalyst loading range for this reaction?
A2: The optimal catalyst loading can vary significantly depending on the chosen catalyst, solvent, and reaction conditions. For instance, N-hydroxyphthalimide (NHPI) has been effectively used at loadings around 5-6 mol%.[3] Manganese(II) acetate has been used in concentrations as low as 0.2% relative to the reaction mixture.[4] For phosphomolybdovanadium heteropolyacid catalysts, mass fractions in the range of 1-10% of the reaction system have been reported.[5]
Q3: How does catalyst loading affect the reaction?
A3: Catalyst loading is a critical parameter that influences the reaction rate, conversion of the starting material (2-ethylhexanal), and selectivity towards the desired product (2-ethylhexanoic acid). Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst may not provide significant benefits and can increase costs or lead to side reactions.
Q4: Can the catalyst be recovered and reused?
A4: The reusability of the catalyst depends on its nature. Heteropolyacid catalysts are mentioned to be reusable.[5] For homogeneous catalysts like NHPI and metal acetates, recovery might be more complex and require specific work-up procedures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of 2-Ethylhexanal | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction to completion within the given timeframe. | - Gradually increase the catalyst loading in small increments (e.g., 1-2 mol% for NHPI, or 0.1% for metal salts) and monitor the conversion. - Ensure the catalyst is fully dissolved or dispersed in the reaction mixture. Some catalysts like NHPI have limited solubility in the reactant and may require a suitable solvent.[6] - Verify the quality and activity of the catalyst. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Increase the reaction temperature. For instance, the oxidation of 2-ethylhexanal with air shows increased conversion at higher temperatures.[6] However, be aware that higher temperatures can sometimes decrease selectivity. | |
| Poor Mass Transfer: In gas-liquid reactions (e.g., using oxygen or air), inefficient mixing can limit the reaction rate. | - Increase the stirring speed to improve the mixing of the gas and liquid phases. | |
| Low Selectivity to 2-Ethylhexanoic Acid | Sub-optimal Catalyst Loading: The catalyst concentration might be in a range that promotes side reactions. | - Systematically vary the catalyst loading to find the optimal concentration for maximizing selectivity. Both too low and too high concentrations can sometimes lead to the formation of byproducts. |
| Incorrect Solvent: The solvent can have a significant impact on product distribution.[7] | - Experiment with different solvents. For NHPI-catalyzed oxidation, isobutanol has been shown to be an effective solvent.[8] The use of a polar solvent can be necessary for catalysts with limited solubility in the reactants.[6] | |
| High Reaction Temperature: Elevated temperatures can sometimes favor the formation of byproducts. | - If high temperatures were used to increase conversion, try to find a balance between temperature and catalyst loading to maintain high selectivity. Lowering the temperature might suppress side reactions.[2] | |
| Formation of Byproducts | Side Reactions: Common side reactions in aldehyde oxidation can include the formation of esters. | - Optimize the catalyst loading and reaction conditions (temperature, pressure, and solvent) to minimize byproduct formation. |
| Reaction Does Not Start or is Very Slow | Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent. | - Ensure the purity of the 2-ethylhexanal and the solvent. - Use a fresh batch of catalyst. |
| Inadequate Oxidant Supply: In reactions using oxygen or air, the flow rate might be too low. | - Ensure a sufficient and consistent supply of the oxidizing agent. For example, by regulating the oxygen flux.[5] |
Data Presentation
Table 1: Effect of N-Hydroxyphthalimide (NHPI) Catalyst Loading on 2-Ethylhexanal (2-EHAL) Oxidation
| NHPI Loading (mol%) | 2-EHAL Conversion (%) | 2-Ethylhexanoic Acid Selectivity (%) |
| < 6 | Decreased Conversion | - |
| 6 | High Conversion | High Selectivity |
| 8 | Minimal Impact on Conversion | - |
| Data derived from qualitative descriptions in the search results.[3] |
Table 2: Examples of Different Catalyst Systems and their Performance
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| Mn(Ac)₂ | 0.2% in solution | 2-Ethylhexanoic acid | 24 | 99.7 | 95.6 |
| H₄PMo₁₁VO₄₀·32H₂O | 3% (mass fraction) | Dilute HCl | 60 | 99.83 | 98.34 |
| Cu(Ac)₂ | 0.3 g in 150g mixture | Propionic Acid | 8-12 | 99.5 | 93.6 |
| N-Hydroxyphthalimide | 5 mol% | Acetonitrile | 30 | 99.5 | 47 |
| This table summarizes data from multiple sources for comparison.[1][4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylhexanoic Acid using Phosphomolybdovanadium Heteropolyacid Catalyst [5]
-
Catalyst Preparation: Weigh the desired amount of molybdovanadophosphoric acid and dissolve it first in distilled water, then in hydrochloric acid to prepare the catalyst solution. The mass fraction of the catalyst in the final reaction system should be between 1-10%.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, heating mantle, and gas inlet, add 2-ethylhexanal and the prepared catalyst solution.
-
Reaction Execution: Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., 60°C).
-
Oxygen Introduction: Once the reaction temperature is reached, start introducing oxygen at a regulated flow rate (e.g., 1-20 mL/s).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique like gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 4-6 hours), stop the heating and oxygen flow. Allow the mixture to cool and the layers to separate.
-
Product Isolation: Separate the lower aqueous phase. The upper organic phase contains the product. Purify the 2-ethylhexanoic acid by distillation under reduced pressure.
Protocol 2: Synthesis of 2-Ethylhexanoic Acid using N-Hydroxyphthalimide (NHPI) Catalyst [3][6][8]
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet connected to an oxygen cylinder, place the desired amount of N-hydroxyphthalimide (e.g., 5-6 mol% relative to the aldehyde).
-
Addition of Reactants: Add the solvent (e.g., isobutanol) and 2-ethylhexanal to the flask.
-
Reaction Execution: Place the flask in an oil bath and heat to the desired temperature (e.g., 30°C) with stirring.
-
Oxygen Introduction: Start bubbling oxygen through the reaction mixture.
-
Reaction Monitoring: Follow the progress of the reaction by analyzing samples at different time intervals using GC.
-
Work-up and Product Isolation: Once the reaction is complete, the product can be isolated from the reaction mixture, for example by distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-ethylhexanoic acid.
Caption: Troubleshooting logic for optimizing 2-ethylhexanoic acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 6. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of Ethyl 2-amino-2-ethylhexanoate
For researchers and professionals in drug development and chemical synthesis, the accurate determination of the enantiomeric excess (ee) of chiral molecules like Ethyl 2-amino-2-ethylhexanoate is of paramount importance. The biological activity of enantiomers can vary significantly, making precise enantiomeric quantification a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of the most common and effective analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of chiral amino acid esters include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs), Gas Chromatography (GC) on chiral columns, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. Each technique offers distinct advantages and is suited to different experimental constraints and requirements.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three primary techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1] | Separation of volatile enantiomers or their derivatives based on their interaction with a chiral stationary phase in a capillary column. | Formation of diastereomers with a chiral derivatizing agent or diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[2][3] |
| Sample Derivatization | Often not required for amino acid esters, but can be used to improve detection.[1] | Often required to increase volatility and improve separation. | Required (chiral derivatizing agent) or not (chiral solvating agent).[4] |
| Sensitivity | High, capable of detecting trace amounts of enantiomers.[1] | Very high, suitable for volatile samples and trace analysis. | Lower sensitivity compared to chromatographic methods, typically requiring more sample. |
| Accuracy & Precision | High accuracy and precision with proper validation. | High accuracy and precision. | Good accuracy, but precision can be limited by signal-to-noise and integration accuracy. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-40 minutes per sample. | Rapid, with spectra acquisition often taking only a few minutes.[2] |
| Instrumentation Cost | Moderate to high. | Moderate. | High. |
| Solvent Consumption | Relatively high. | Low. | Low. |
| Development Effort | Method development can be time-consuming, requiring screening of columns and mobile phases. | Requires optimization of temperature programs and column selection. | Requires selection of an appropriate chiral auxiliary and optimization of experimental parameters. |
Experimental Protocols
Detailed methodologies for each of the key techniques are provided below. These are generalized protocols that should be optimized for the specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase. For amino acid esters, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective.[5]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 5 - 20 µL.
-
Detection: Monitor the effluent at a wavelength where the analyte absorbs, typically around 210-220 nm for the ester carbonyl group.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization is often necessary to enhance the volatility and chromatographic performance of amino acid esters.
Experimental Protocol:
-
Derivatization: React the amino group of this compound with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a more volatile N-trifluoroacetyl derivative.
-
Column Selection: Use a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX).
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is usually employed to ensure good separation and peak shape (e.g., start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min).
-
Detector Temperature: Typically 280 °C.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers, as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a rapid method for determining enantiomeric excess, particularly when using a chiral derivatizing or solvating agent to induce chemical shift differences between the enantiomers.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This reaction converts the pair of enantiomers into a pair of diastereomers.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is distinct for each of the two diastereomers.
-
Integrate the corresponding signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess from these integral values.
-
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for determining the enantiomeric excess of this compound using the described techniques.
Caption: General workflow for ee determination.
The logical relationship for selecting an appropriate analytical method can be visualized as follows:
Caption: Decision tree for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. yakhak.org [yakhak.org]
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of Ethyl 2-amino-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric separation of chiral molecules is a critical step in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the resolution of Ethyl 2-amino-2-ethylhexanoate enantiomers. Due to the absence of published methods for this specific compound, this document focuses on strategies adapted from the successful separation of structurally similar non-proteinogenic amino acid esters. The information herein is intended to serve as a robust starting point for method development and optimization.
Comparison of Chiral HPLC Methods for Structurally Related Amino Acid Esters
Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amino acid derivatives.[1] The following table summarizes experimental conditions from published methods for the separation of α-amino acid esters, which can be considered analogous starting points for the separation of this compound.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | α-Amino Acid Ethyl Esters (NBD derivatives) | 10-30% 2-Propanol in Hexane (v/v) | 1.0 | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | [1] |
| Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)) | α-Amino Acid Methyl Esters (FMOC derivatives) | Not specified, but typically Hexane/Alcohol mixtures | Not specified | UV & Fluorescence | [2] |
| Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral Amines and Amino Acid Esters (NBD derivatives) | Not specified, but typically Hexane/Alcohol mixtures | Not specified | UV & Fluorescence | [3] |
| CHIROBIOTIC T (Teicoplanin) | Underivatized Amino Acids | Methanol/Water or Acetonitrile/Water mixtures | Not specified | LC-MS compatible | [4][5] |
Note: NBD (nitrobenzoxadiazole) and FMOC (fluorenylmethoxycarbonyl) are derivatizing agents used to enhance UV and fluorescence detection.[1][2] Direct separation of underivatized amino acid esters is also a viable strategy, particularly with macrocyclic glycopeptide phases like CHIROBIOTIC T.[4][5]
Experimental Protocols: A General Approach to Method Development
Given the structural characteristics of this compound (a non-proteinogenic α,α-disubstituted amino acid ester), a logical starting point for method development would be to screen various polysaccharide-based CSPs under normal phase conditions.
Initial Screening Protocol
-
Column Selection:
-
Mobile Phase Preparation:
-
Prepare a stock solution of the mobile phase modifier, typically 2-propanol or ethanol.
-
The main mobile phase solvent is typically n-hexane.
-
Start with an isocratic mobile phase composition of 10% 2-propanol in n-hexane (v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm i.d.).
-
Temperature: Ambient temperature (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the ester carbonyl group absorbs, assuming no other chromophore is present. If the analyte is derivatized, the detection wavelength should be adjusted accordingly.
-
Injection Volume: 5-10 µL of a 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
-
-
Data Analysis:
-
Evaluate the chromatogram for the presence of two separated peaks corresponding to the enantiomers.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution of Rs > 1.5 indicates baseline separation.
-
Optimization Protocol
If the initial screening does not yield satisfactory separation, the following parameters can be adjusted:
-
Mobile Phase Composition:
-
Vary the percentage of the alcohol modifier. Generally, decreasing the alcohol content increases retention and can improve resolution, but may also lead to broader peaks. Test a range from 5% to 20% alcohol.
-
Consider testing different alcohol modifiers such as ethanol, which can sometimes provide different selectivity.
-
-
Temperature:
-
Investigate the effect of column temperature. Lowering the temperature often improves resolution, while increasing it can decrease analysis time but may reduce selectivity.
-
-
Flow Rate:
-
Adjust the flow rate to optimize the balance between analysis time and efficiency. Lower flow rates can sometimes improve resolution.
-
-
Alternative CSPs:
Workflow for Chiral HPLC Method Development
The following diagram illustrates a logical workflow for the development of a chiral HPLC method for a novel compound like this compound.
Caption: A workflow for chiral HPLC method development.
Conclusion
Developing a chiral HPLC method for a novel compound such as this compound requires a systematic approach. By starting with proven chiral stationary phases for structurally similar molecules, such as polysaccharide-based CSPs, and methodically optimizing the mobile phase and other chromatographic parameters, a successful enantioseparation can be achieved. This guide provides the necessary foundational knowledge and experimental framework to embark on this process with a high probability of success.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, leading to the desired enantiomer of a target molecule. This guide provides an objective comparison of the performance of three widely used chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Sultams, and Meyers' Pseudoephedrine Amides—supported by experimental data to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. Below is a summary of their performance in key asymmetric transformations based on reported experimental data.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of a chiral auxiliary significantly impacts the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | NaHMDS | ~80-95 | >99:1 | [1] |
| Evans' Oxazolidinone | N-Glycolate-4-benzyl-2-oxazolidinone | Allylic iodides | 70-85 | >98:2 | [2] | |
| Meyers' Pseudoephedrine Amide | N-Propionyl-(+)-pseudoephedrine | Benzyl bromide | LDA, LiCl | High | High | [3][4][5] |
| Meyers' Pseudoephedrine Amide | N-Acyl pseudoephedrine | Various alkyl halides | LDA, LiCl | High | High | [4][6] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >90 | >99:1 (syn) | [7] |
| Oppolzer's Sultam | N-Propionyl-camphorsultam | Benzaldehyde | TiCl₄ | 89 | 98:2 (syn) | [8] |
| Oppolzer's Sultam | N-Acyl-camphorsultam | Various aldehydes | Varies | High | High (anti/syn depending on Lewis acid) | [8] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a versatile cycloaddition for the formation of six-membered rings with multiple stereocenters.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo ratio | Diastereomeric Excess (d.e.) (%) | Reference |
| Evans' Oxazolidinone | N-Acryloyl-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 95 | >99:1 | 96 | [7][9] |
| Oppolzer's Sultam | N-Acryloyl-camphorsultam | Cyclopentadiene | TiCl₄ | 97 | 98:2 | >98 | [9] |
| Meyers' Auxiliary (related) | Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | Lewis Acid | High | Exclusive endo | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries.
Asymmetric Alkylation using Evans' Oxazolidinone
This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone.[1]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C is added n-butyllithium dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The crude product is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base, typically sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), is added slowly to form the enolate.
-
The electrophile (e.g., benzyl bromide or allyl iodide) is then added, and the reaction is stirred at -78 °C.[1]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, dried, and purified by chromatography. The diastereomeric ratio is typically determined by NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide or another suitable cleaving agent is added, and the mixture is stirred at room temperature.
-
The resulting chiral carboxylic acid is isolated after an acidic workup.
-
The chiral auxiliary can often be recovered and reused.
Asymmetric Aldol Reaction using Oppolzer's Sultam
This protocol outlines the synthesis of a β-hydroxy carbonyl compound with high diastereoselectivity.[8]
1. Preparation of the N-Acyl Sultam:
-
Oppolzer's sultam is deprotonated with a strong base like n-butyllithium in THF at low temperature.
-
The resulting anion is then acylated with the desired acid chloride.
2. Aldol Reaction:
-
The N-acyl sultam is dissolved in a suitable solvent such as dichloromethane and cooled.
-
A Lewis acid (e.g., TiCl₄, SnCl₄, or Et₂AlCl) is added to mediate the reaction. The choice of Lewis acid can influence the stereochemical outcome (syn vs. anti).[8]
-
The aldehyde is then added dropwise, and the reaction is stirred until completion.
-
The reaction is quenched, and the product is purified.
3. Auxiliary Removal:
-
The chiral auxiliary can be removed under various conditions, such as hydrolysis with aqueous acid or base, or reduction with reagents like lithium aluminum hydride, to yield the desired chiral product.
Asymmetric Alkylation using Meyers' Pseudoephedrine Amide
This method provides access to highly enantiomerically enriched carboxylic acids, alcohols, and ketones.[3][4][5]
1. Amide Formation:
-
(+)-Pseudoephedrine is reacted with an acyl chloride or anhydride in the presence of a base like pyridine to form the corresponding N-acyl amide.[3] The products are often crystalline, which simplifies purification.[3]
2. Diastereoselective Alkylation:
-
The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride. The presence of LiCl is crucial for high diastereoselectivity as it is believed to create a more rigid enolate structure.[3]
-
The solution is cooled to -78 °C, and a strong base such as LDA is added to form the lithium enolate.
-
The alkylating agent (e.g., an alkyl halide) is then added.
-
The reaction is quenched with saturated aqueous ammonium chloride.
3. Auxiliary Cleavage:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., heating with aqueous sulfuric acid).[3] This allows for the recovery of the pseudoephedrine auxiliary.[3]
Visualizations
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the general sequence of steps involved when employing a chiral auxiliary in asymmetric synthesis.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
Stereochemical Control in Evans' Asymmetric Alkylation
This diagram illustrates the proposed transition state model that explains the high diastereoselectivity observed in the alkylation of Evans' oxazolidinone enolates.
Caption: Chelation control model for stereoselectivity in Evans' alkylation.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. [PDF] Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino Ester Synthesis: Fischer vs. Steglich vs. Enzymatic Protocols
For researchers, scientists, and drug development professionals, the synthesis of amino esters is a fundamental process. The choice of synthetic methodology can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide provides a detailed comparison of three prominent methods: Fischer esterification, Steglich esterification, and enzymatic synthesis, supported by experimental data and protocols.
At a Glance: A Comparative Overview
| Parameter | Fischer Esterification | Steglich Esterification | Enzymatic Synthesis |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, HCl, TMSCl) | Carboxylic acid, alcohol, coupling agent (e.g., DCC), catalyst (e.g., DMAP) | Carboxylic acid, alcohol, lipase (e.g., Candida antarctica lipase B) |
| Reaction Conditions | High temperature (reflux) | Room temperature or mild heating | Mild temperature (typically 30-60°C) |
| Reaction Time | Varies (hours to days) | Generally shorter than Fischer esterification (hours) | Varies (hours to days), dependent on enzyme activity and substrate |
| Yield | Good to excellent, but equilibrium-limited | Good to excellent, often high yields | Variable, can be high under optimized conditions |
| Substrate Scope | Broad, but can be harsh for sensitive substrates | Broad, suitable for acid-labile and sterically hindered substrates | Highly selective (chemo-, regio-, and enantio-selectivity) |
| Byproducts | Water (must be removed) | Dicyclohexylurea (DCU) (precipitates out) | Water |
| Environmental Impact | Use of strong acids and potentially high energy consumption | Use of coupling agents and organic solvents | "Green" and sustainable, biodegradable catalyst, lower energy consumption |
| Cost | Generally low-cost reagents | More expensive coupling agents and catalysts | Higher initial enzyme cost, but reusable |
Cost-Benefit Analysis
The selection of a synthesis protocol is often a balance between cost, efficiency, and the specific requirements of the target molecule.
| Cost Factor | Fischer Esterification | Steglich Esterification | Enzymatic Synthesis |
| Reagent Cost | Low: Sulfuric acid (~
| High: Dicyclohexylcarbodiimide (DCC) can cost around €159-€170 per kg, and 4-Dimethylaminopyridine (DMAP) can range from $544 to over $8000 per kg depending on purity.[1][7][8][9][10][11] | High (initial): Industrial grade Candida antarctica lipase B (CALB) can range from
|
| Solvent Cost | Low to Medium: Often uses an excess of the alcohol reactant as the solvent, or other common, inexpensive solvents. | Medium: Typically requires anhydrous aprotic solvents like dichloromethane or acetonitrile. | Low to Medium: Can be performed in various organic solvents or even solvent-free systems. |
| Energy Consumption | High: Requires heating to reflux temperatures (typically 60-110°C) for extended periods to drive the equilibrium reaction.[13] This contributes significantly to operational costs. | Low: Reactions are often carried out at room temperature, minimizing energy expenditure.[14][15] | Low: Operates under mild temperatures (e.g., 30-60°C), resulting in lower energy consumption compared to Fischer esterification. |
| Purification Cost | Medium: Requires removal of the acid catalyst and water, often involving multiple extraction and washing steps. | Medium: The dicyclohexylurea (DCU) byproduct is largely insoluble and can be removed by filtration, but chromatographic purification may still be necessary.[14] | Low: High selectivity often leads to cleaner reactions and simpler purification, sometimes requiring only filtration to remove the immobilized enzyme. |
| Waste Disposal Cost | Medium: Neutralization of acidic waste streams is necessary. | Medium: Disposal of DCU and organic solvents. | Low: Biodegradable catalyst and generally greener solvents lead to less hazardous waste. |
Comparative Performance Data
The following table summarizes typical yields and reaction times for the synthesis of various amino esters using the three different protocols. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for each specific substrate.
| Amino Acid | Ester | Fischer Esterification (Yield, Time) | Steglich Esterification (Yield, Time) | Enzymatic Synthesis (Yield, Time) |
| L-Leucine | n-Butyl ester | 63.7%, 30 min (microwave)[16] | Not readily available | Not readily available |
| N-acetyl-L-phenylalanine | Ethyl ester | Not readily available | Not readily available | High yield reported[17] |
| Various Amino Acids | Methyl esters | Good to excellent yields, 12-24h (TMSCl/MeOH) | Not readily available in comparative table | Not readily available in comparative table |
Experimental Protocols
Fischer Esterification of L-Alanine Methyl Ester
This protocol describes a common method for synthesizing amino acid methyl esters using an acid catalyst.
Materials:
-
L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride or concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Suspend L-alanine in anhydrous methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated sulfuric acid dropwise with stirring.
-
Remove the ice bath and reflux the mixture for the desired amount of time (e.g., 4-24 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude L-alanine methyl ester.
-
Purify the product by distillation or chromatography if necessary.
Steglich Esterification of N-Boc-Phenylalanine Ethyl Ester
This protocol illustrates the synthesis of an N-protected amino ester under mild conditions.
Materials:
-
N-Boc-L-phenylalanine
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (0.5 N)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
Dissolve N-Boc-L-phenylalanine, ethanol, and a catalytic amount of DMAP in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add DCC portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude N-Boc-phenylalanine ethyl ester.
-
Purify the product by column chromatography if necessary.
Enzymatic Synthesis of Leucine Ethyl Ester
This protocol outlines a greener approach to amino ester synthesis using an immobilized lipase.
Materials:
-
L-Leucine
-
Ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane, optional)
-
Shaking incubator, filtration apparatus.
Procedure:
-
Combine L-leucine and ethanol in a suitable vessel. An organic solvent can be added if a two-phase system is desired.
-
Add the immobilized lipase to the mixture. Molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the mixture in a shaking incubator at the optimal temperature for the enzyme (e.g., 40-60°C) for the required time (e.g., 24-72 hours).
-
Monitor the progress of the reaction by taking samples and analyzing them by GC or HPLC.
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.
-
Evaporate the solvent and excess ethanol to obtain the crude leucine ethyl ester.
-
Purify the product as needed.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for each synthesis protocol.
Conclusion
The choice of an amino ester synthesis protocol is a multifaceted decision that requires careful consideration of economic, practical, and environmental factors.
-
Fischer esterification remains a viable option for large-scale synthesis of simple, robust amino esters where cost is a primary driver.
-
Steglich esterification offers a milder and often more efficient alternative for acid-sensitive or sterically demanding substrates, albeit at a higher reagent cost.
-
Enzymatic synthesis represents the most environmentally benign approach, offering high selectivity and mild reaction conditions. While the initial investment in the enzyme can be higher, the potential for reuse and the production of high-purity products make it an increasingly attractive option, particularly for high-value applications in the pharmaceutical and fine chemical industries.
References
- 1. 三甲基氯硅烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sulfuric Acid, Guaranteed Reagent. ACS Grade, 95.098.0%. | Medix ®, your on-line laboratory supply shop [medixcorp.com]
- 3. cpiinternational.com [cpiinternational.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Trimethylchlorosilane, CAS No. 75-77-4 | Protecting Groups for Peptide Synthesis | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Chlorotrimethylsilane, 98% | Fisher Scientific [fishersci.ca]
- 7. candida antarctica lipase b: Best Suppliers & Pricing [accio.com]
- 8. 南极假丝酵母脂肪酶, 重组, 固定在 Immobead 150 上 来源于酵母 ≥2000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 9. indiamart.com [indiamart.com]
- 10. Trimethylchloro silane, 98% 75-77-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. Chiralzyme IM 100 Lipase Enzyme for Biocatalysis | 9001-62-1 [kdnenzymes.com]
- 12. Calb Candida Antarctica Lipase B Novozym 435 [kdnenzymes.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of Ethyl 3-Amino-2-Methylbut-2-enoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-2-methylbut-2-enoate is a versatile and economically significant starting material in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Its ambident nucleophilic and electrophilic nature, stemming from the enamine and ester functionalities, allows for a diverse range of cyclization and condensation reactions. This guide provides an objective comparison of the primary reaction products derived from ethyl 3-amino-2-methylbut-2-enoate, supported by experimental data and detailed protocols to inform synthetic strategies in drug discovery and development.
I. Synthesis of Pyrimidine Derivatives
The pyrimidine nucleus is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents. The cyclocondensation of ethyl 3-amino-2-methylbut-2-enoate with urea provides a direct route to functionalized pyrimidinones.
Comparative Performance Data
| Product | Starting Material(s) | Reagents & Conditions | Yield | Reference |
| Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Ethyl 3-amino-2-methylbut-2-enoate, Urea | Sodium ethoxide, Ethanol, Reflux, 6h | Not explicitly stated, but implied to be a viable synthetic route. | [1] |
| Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction) | Benzaldehyde, Ethyl acetoacetate, Urea | ortho-Phosphoric acid, Grinding, 30 min | 92% | [2] |
Experimental Protocols
Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added ethyl 3-amino-2-methylbut-2-enoate (1.43 g, 10 mmol) and urea (0.60 g, 10 mmol). The reaction mixture is heated under reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with water and acidified with dilute acetic acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired product.[1]
Alternative: Biginelli Reaction
A mixture of benzaldehyde (0.106 g, 1 mmol), ethyl acetoacetate (0.130 g, 1 mmol), and urea (0.070 g, 1.17 mmol) is ground with four drops of ortho-phosphoric acid for about 30 minutes. The reaction mixture is cooled for 15 minutes and poured into a beaker containing 50 ml of cold water. The precipitate obtained is filtered, washed with water and ethanol to yield the product.[2]
Reaction Workflow
II. Synthesis of Pyridin-2-one Derivatives
Pyridin-2-one scaffolds are present in a wide range of biologically active molecules. Ethyl 3-amino-2-methylbut-2-enoate serves as a valuable precursor for the synthesis of polysubstituted pyridin-2-ones through condensation with active methylene compounds.
Comparative Performance Data
| Product | Starting Material(s) | Reagents & Conditions | Yield | Reference |
| Substituted 3,5-dimethyl-2-pyridone | Ethyl 3-amino-2-methylbut-2-enoate, Acetylacetone | Ammonium acetate, Glacial acetic acid, Reflux, 6h | Not explicitly stated, but presented as a viable synthetic route. | [1] |
| Substituted Pyridin-2(1H)-ones | 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | Various reagents for amide coupling or methylation | Varies (e.g., 84% for a reduction step) | [3] |
Experimental Protocols
Synthesis of Substituted 3,5-dimethyl-2-pyridone
A mixture of ethyl 3-amino-2-methylbut-2-enoate (1.43 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 6 hours. The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Alternative: Multi-step Synthesis of Substituted Pyridin-2(1H)-ones
The synthesis of various substituted pyridin-2(1H)-ones can be achieved through a multi-step sequence involving, for example, O-benzylation, Suzuki-Miyaura coupling, and catalytic hydrogenation to yield a key amino-pyridinone intermediate, which is then further functionalized.[3]
Reaction Workflow
III. Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)
1,4-Dihydropyridines (DHPs) are a class of compounds well-known for their application as calcium channel blockers. A modified Hantzsch synthesis utilizing ethyl 3-amino-2-methylbut-2-enoate offers an efficient route to these valuable scaffolds.
Comparative Performance Data
| Product | Starting Material(s) | Reagents & Conditions | Yield | Reference |
| 1,4-Dihydropyridine derivative | Ethyl 3-amino-2-methylbut-2-enoate, Aromatic aldehyde, β-ketoester | Ethanol, Reflux (optional catalyst) | Yields can be high, often precipitating from the reaction mixture upon cooling. | [3] |
| 1,4-Dihydropyridines (Classical Hantzsch) | Aldehyde, 2 eq. Ethyl acetoacetate, Ammonium acetate | Ethanol, Reflux | Generally good yields, but can be lower than modified versions. | [4] |
Experimental Protocols
Modified Hantzsch Synthesis using Ethyl 3-amino-2-methylbut-2-enoate
In a round-bottom flask, combine ethyl 3-amino-2-methylbut-2-enoate (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in ethanol. A catalytic amount of glacial acetic acid can be added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the product often precipitates and can be collected by filtration.[1]
Classical Hantzsch Pyridine Synthesis
A mixture of an aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in ethanol is refluxed. The resulting dihydropyridine can be isolated after cooling and filtration.[4]
Reaction Workflow
References
Validating the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 2-amino-2-ethylhexanoate
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. This guide provides a comparative framework for the structural validation of Ethyl 2-amino-2-ethylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester, using single-crystal X-ray crystallography. By comparing its expected structural parameters with those of a known analogue, Diethyl 2-aminomalonate hydrochloride, this guide offers a practical approach to structural elucidation and highlights the power of crystallographic analysis in modern chemistry.
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For novel compounds like this compound, which hold potential as building blocks in peptide synthesis and drug discovery, experimental validation of their structure is paramount.[1][2][3] Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing definitive information on bond lengths, bond angles, and stereochemistry.[4][5][6]
This guide outlines the experimental workflow for determining the crystal structure of a small organic molecule and presents a comparative analysis of the key structural features of this compound and Diethyl 2-aminomalonate hydrochloride.
Comparative Structural Analysis
The following table summarizes the key crystallographic and structural parameters that would be determined for this compound and compares them with the known data for Diethyl 2-aminomalonate hydrochloride. While experimental data for this compound is hypothetical pending experimental validation, the parameters listed are those that would be elucidated through X-ray crystallographic analysis.
| Parameter | This compound (Hypothetical) | Diethyl 2-aminomalonate hydrochloride (Known) | Significance |
| Chemical Formula | C₁₀H₂₁NO₂ | C₇H₁₄ClNO₄ | Confirms elemental composition. |
| Molecular Weight | 187.28 g/mol | 211.64 g/mol | Basic molecular property. |
| Crystal System | To be determined | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | To be determined | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) | a, b, c, β (Specific values from CIF) | Defines the size and shape of the repeating unit. |
| Key Bond Lengths (Å) | Cα-Cβ, Cα-C', Cα-N, C'-O, O-Et | Cα-C', Cα-N, C'-O, O-Et | Provides insight into bonding and electron distribution. |
| Key Bond Angles (°) | Cβ-Cα-C', N-Cα-C', Cα-C'-O | N-Cα-C', Cα-C'-O | Determines the local geometry around atomic centers. |
| Torsion Angles (°) | Defines the conformation of the ethyl and hexyl chains | Defines the conformation of the two ethyl ester groups | Crucial for understanding the molecule's 3D shape. |
| Chirality | Achiral at Cα | Achiral at Cα | Confirms the stereochemistry of the molecule. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a small molecule's crystal structure via X-ray diffraction follows a well-established protocol.[6][7] The primary steps are outlined below.
Crystal Growth
The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6] Common methods for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[8] The positions and intensities of the diffracted spots are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process optimizes the atomic positions, and thermal parameters, and can reveal details about disorder and hydrogen bonding.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a small molecule's structure using X-ray crystallography.
References
- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ethyl 2-Amino-2-Ethylhexanoate and Other Amino Acid Esters
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amino acid esters is paramount for predictable and efficient synthesis of peptides and other complex molecules. This guide provides a comprehensive comparison of the reactivity of Ethyl 2-amino-2-ethylhexanoate, an α,α-disubstituted amino acid ester, with other commonly utilized amino acid esters. The discussion is supported by experimental data and detailed protocols to inform synthetic strategies.
The reactivity of amino acid esters in key chemical transformations, such as hydrolysis and amide bond formation, is fundamentally governed by a combination of electronic and steric factors. The nature of the amino acid side chain, as well as the ester group, dictates the susceptibility of the carbonyl carbon to nucleophilic attack. This compound presents a unique case due to its α,α-disubstitution, which introduces significant steric hindrance around the reactive center.
General Principles of Amino Acid Ester Reactivity
Amino acid esters are versatile intermediates in organic synthesis, primarily utilized for the formation of amide bonds in peptide synthesis.[1][2] Their reactivity is centered around the electrophilic character of the ester carbonyl carbon. Two of the most common and important reactions involving amino acid esters are hydrolysis and aminolysis (amide bond formation).
Hydrolysis: The cleavage of the ester bond by water can be catalyzed by acid or base. This reaction is often considered an undesirable side reaction during peptide synthesis but is also a key step in the deprotection of carboxyl groups.[3][] The rate of hydrolysis is influenced by the steric accessibility of the carbonyl group and the electronic nature of the amino acid side chain.
Amide Bond Formation (Aminolysis): This is the cornerstone of peptide synthesis, where an amine nucleophile attacks the ester carbonyl to form a stable amide linkage.[5][6] The efficiency of this reaction is crucial for achieving high yields of the desired peptide. Similar to hydrolysis, the rate of aminolysis is highly dependent on the steric and electronic properties of the amino acid ester.
The general mechanism for nucleophilic acyl substitution, which governs both hydrolysis and aminolysis of amino acid esters, is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quality Control of Ethyl 2-amino-2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
The quality control of pharmaceutical intermediates like Ethyl 2-amino-2-ethylhexanoate is paramount to ensure the safety and efficacy of the final drug product. A robust analytical testing regimen is essential to confirm the identity, purity, and strength of the substance. This guide provides a comparative overview of key analytical techniques applicable to the quality control of this compound, supported by established analytical principles and data from similar compounds.
Key Quality Control Parameters
The quality control of this compound involves the assessment of several critical parameters to ensure it meets the required specifications. These parameters, guided by international standards such as those from the International Council for Harmonisation (ICH), typically include:
-
Identity: Confirmation that the material is this compound.
-
Assay: Quantitative determination of the amount of this compound present.
-
Purity & Impurities: Detection and quantification of any impurities, including related substances (starting materials, by-products, degradation products) and residual solvents.[1][2]
-
Enantiomeric Purity: As the molecule contains a chiral center, determining the ratio of enantiomers is crucial if the desired therapeutic effect is stereospecific.[3][4]
Comparison of Analytical Techniques
The selection of an analytical technique is contingent on the specific quality attribute being assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent and versatile techniques for the analysis of amino acid esters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (e.g., FT-IR, NMR) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Based on the interaction of the molecule with electromagnetic radiation to provide structural information. |
| Primary Applications | Assay, Purity (Related Substances), Enantiomeric Purity.[3][6] | Assay, Purity (Volatile Impurities), Residual Solvents.[5][7][8] | Identity Confirmation. |
| Derivatization | Often required for UV detection if the analyte lacks a strong chromophore, though direct detection at low UV wavelengths is possible.[9][10] | Typically required to increase volatility and thermal stability of the amino acid ester.[5][11] | Not required. |
| Typical Detectors | UV-Visible (UV), Diode Array (DAD), Mass Spectrometry (MS), Fluorescence.[6][10] | Flame Ionization (FID), Mass Spectrometry (MS).[5][12] | N/A |
| Strengths | - Wide applicability to a range of compounds.- High resolution and sensitivity.- Non-destructive, allowing for sample recovery. | - Excellent for volatile and semi-volatile compounds.- High sensitivity with FID for carbon-containing compounds.- Headspace GC is the gold standard for residual solvent analysis.[7][8] | - Provides definitive structural information for identity.- Rapid and non-destructive. |
| Limitations | - May require derivatization for sensitive detection.- Mobile phase consumption can be high. | - Limited to thermally stable and volatile compounds.- Derivatization adds complexity and potential for error.[5] | - Generally not quantitative without extensive calibration.- Low sensitivity for impurity analysis. |
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and GC methods based on the analysis of amino acids and their esters. This data is intended to be representative and would require validation for the specific analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) for Assay and Purity
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (Range) | 8–1000 µmol/L[6] | Correlation coefficient (r²) ≥ 0.99[13] |
| Accuracy (% Recovery) | 86.53% to 121.46%[6] | Typically 98.0% - 102.0% for assay |
| Precision (% RSD) | Intraday: 0.30% - 5.31%Interday: 1.96% - 8.04%[6] | Repeatability (Intra-assay): ≤ 2%Intermediate Precision (Inter-assay): ≤ 2% |
| Limit of Detection (LOD) | 2.68–62.44 pmol/L[6] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 2.93 to 208.13 pmol/L[6] | Signal-to-Noise ratio of 10:1[13] |
Table 2: Gas Chromatography (GC-FID) for Residual Solvents (Headspace)
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (Range) | 5 to 2000 mg/L[12] | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Recovery) | Relative error within ±10%[12] | Varies based on concentration level |
| Precision (% RSD) | Intraday: < 6.4%Intermediate: < 7.0%[12] | ≤ 15.0% for system suitability[14] |
| Limit of Detection (LOD) | 1 to 10 mg/L[12] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 2 to 31 mg/L[12] | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
Below are detailed methodologies for key analytical techniques. These are generalized protocols and would require optimization and validation for this compound.
HPLC-UV Method for Purity and Assay
This method is suitable for determining the purity of this compound and quantifying related substances.
Instrumentation:
-
HPLC system with a UV-Vis or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Low UV wavelength (e.g., 210 nm) for the carboxyl group or a higher wavelength if a derivatizing agent is used.[9]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the analyte and its impurities.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
Validation Parameters to be Assessed:
GC-MS Method for Identification and Impurity Profiling
This method is ideal for identifying this compound and profiling its volatile and semi-volatile impurities, often requiring derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Derivatization (Example with silylation):
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., acetonitrile).[16]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile trimethylsilyl (TMS) derivative.[16]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
MS Conditions: Electron Ionization (EI) at 70 eV, with a scan range appropriate for the expected masses of the derivatized analyte and impurities.[17]
Headspace GC-FID for Residual Solvent Analysis
This is the standard method for quantifying residual solvents from the manufacturing process, as outlined in pharmacopeias like the USP <467>.[7][8]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column with a phase suitable for solvent analysis (e.g., G43 phase, like a 6% cyanopropylphenyl-94% dimethylpolysiloxane).[8][14]
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate all potential residual solvents (e.g., 40°C for 20 minutes, then ramp to 240°C).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution containing all potential residual solvents at known concentrations in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable solvent (e.g., water or DMSO).[7]
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the described analytical techniques.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. polypeptide.com [polypeptide.com]
- 5. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. innoteg-instruments.com [innoteg-instruments.com]
- 8. agilent.com [agilent.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Synthetic Routes of α,α-Disubstituted Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,α-disubstituted amino acids (α,α-AAs) is a significant challenge in organic chemistry, driven by their importance in medicinal chemistry and materials science. Incorporating these non-proteinogenic amino acids into peptides can induce specific secondary structures, enhance metabolic stability, and provide valuable precursors for bioactive compounds. This guide provides a comparative overview of the most prominent and effective synthetic strategies, presenting quantitative data for direct comparison and detailed experimental protocols for key methodologies.
Core Synthetic Strategies: An Overview
The construction of the sterically congested quaternary stereocenter in α,α-AAs has been approached through several distinct strategies. The primary methods can be broadly categorized as the alkylation of chiral enolate equivalents, asymmetric Strecker-type reactions, catalytic additions to imines, and enzymatic resolutions. Each approach offers a unique set of advantages regarding substrate scope, stereocontrol, and operational simplicity.
Safety Operating Guide
Navigating the Disposal of Ethyl 2-amino-2-ethylhexanoate: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-amino-2-ethylhexanoate, a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation. Adherence to these procedures is vital for minimizing environmental impact and safeguarding personnel.
Waste disposal of this compound must be conducted in accordance with all local, regional, and national regulations. It is imperative to entrust the disposal to a licensed and approved waste disposal company.
Key Safety and Hazard Information
A comprehensive understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Relevant) |
| Flammable liquids | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute toxicity, Oral | H303: May be harmful if swallowed | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin corrosion/irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes, but is not limited to, protective gloves, eye protection (safety glasses or goggles), and a lab coat.[1]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Use containers that are compatible with the chemical to prevent leaks or reactions.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage Pending Disposal:
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for the chemical, if available. If a specific SDS is not available, provide information on the chemical's known hazards.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company, including waste transfer notes and certificates of disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
